Utibaprilat
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-tert-butyl-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2H-1,3,4-thiadiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S/c1-12(21-14(17(25)26)11-10-13-8-6-5-7-9-13)15(24)23-16(18(27)28)29-19(22-23)20(2,3)4/h5-9,12,14,16,21H,10-11H2,1-4H3,(H,25,26)(H,27,28)/t12-,14-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWZQGVRPRWXQK-NOLJZWGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C(SC(=N1)C(C)(C)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@@H](SC(=N1)C(C)(C)C)C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149015 | |
| Record name | Utibaprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109683-79-6 | |
| Record name | Utibaprilat [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109683796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Utibaprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UTIBAPRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN82541NHV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Utibaprilat's Mechanism of Action: A Technical Guide to a Tissue-Specific ACE Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Utibaprilat, the active diacid metabolite of the prodrug utibapril, is a potent inhibitor of the angiotensin-converting enzyme (ACE). This enzyme plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the powerful vasoconstrictor angiotensin II and by inactivating the vasodilator bradykinin. This compound's mechanism of action, therefore, lies in its ability to block this enzymatic activity, leading to a reduction in angiotensin II levels and an increase in bradykinin levels. This dual action results in vasodilation and a subsequent lowering of blood pressure. Notably, preclinical studies have demonstrated that utibapril exhibits a degree of tissue-specific ACE inhibition, with a preferential effect on vascular ACE over plasma ACE at lower doses. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, including available quantitative data, detailed experimental protocols for assessing ACE inhibition, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme
This compound exerts its pharmacological effects by competitively inhibiting the angiotensin-converting enzyme (ACE), a zinc-dependent dipeptidyl carboxypeptidase.[1] The inhibition of ACE by this compound prevents the conversion of the decapeptide angiotensin I to the octapeptide angiotensin II. Angiotensin II is a potent vasoconstrictor that also stimulates the release of aldosterone, promoting sodium and water retention, and contributes to vascular and cardiac hypertrophy.
By blocking the formation of angiotensin II, this compound leads to:
-
Vasodilation: Reduced levels of angiotensin II result in the relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance and blood pressure.
-
Reduced Aldosterone Secretion: Lower angiotensin II levels decrease the stimulus for aldosterone release from the adrenal cortex, leading to reduced sodium and water retention.
Simultaneously, ACE is responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, this compound increases the local concentration of bradykinin, which further contributes to vasodilation and the overall antihypertensive effect.
Signaling Pathway of the Renin-Angiotensin-Aldosterone System and this compound Inhibition
Caption: this compound inhibits ACE, blocking Angiotensin II production and bradykinin degradation.
Quantitative Data: In Vivo ACE Inhibition
Preclinical studies in normal Wistar rats have demonstrated the dose-dependent and tissue-specific ACE inhibitory effects of oral administration of the prodrug utibapril for 30 days. The following table summarizes the key findings from the study by Buikema et al. (1997). It is important to note that these data reflect the effects of the prodrug utibapril, which is metabolized to the active this compound in vivo.
| Dose of Utibapril (µg/kg/day) | Plasma ACE Inhibition (%) | Renal ACE Inhibition (%) | Vascular (Aorta) ACE Inhibition (%) |
| 2 | Not Significant | Not Significant | Significant |
| 10 | Not Significant | Not Significant | Significant |
| 50 | Not Significant | Significant | Significant |
| 250 | Significant | Significant | Significant |
Data extracted from the abstract of Buikema H, et al. J Cardiovasc Pharmacol. 1997 May;29(5):684-91.
These results suggest a preferential inhibition of vascular ACE at lower doses of utibapril, with significant inhibition of plasma and renal ACE occurring at higher doses. This tissue-specific activity may have implications for the drug's therapeutic profile.
Experimental Protocols
The determination of ACE inhibitory activity is crucial for characterizing the potency of compounds like this compound. Below are detailed methodologies for common in vitro ACE inhibition assays.
In Vitro Fluorometric ACE Inhibition Assay
This method is based on the cleavage of a fluorogenic substrate by ACE, leading to an increase in fluorescence.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanyl-proline)
-
Assay buffer (e.g., 150 mM Tris-HCl buffer, pH 8.3, containing 0.1 µM ZnCl₂)
-
Test compound (this compound) at various concentrations
-
96-well black microplate
-
Microplate fluorometer (Excitation: ~320-340 nm, Emission: ~405-420 nm)
Procedure:
-
Prepare a working solution of ACE in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
To each well of the 96-well plate, add:
-
20 µL of the this compound solution (or buffer for control wells).
-
20 µL of the ACE working solution.
-
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 200 µL of the pre-warmed fluorogenic substrate solution to each well.
-
Immediately begin monitoring the fluorescence intensity at 37°C in kinetic mode for at least 30 minutes, with readings taken every 1-2 minutes.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of ACE inhibition for each concentration of this compound compared to the control (no inhibitor).
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Fluorometric ACE Inhibition Assay
Caption: Workflow for determining ACE inhibitory activity using a fluorometric assay.
Biochemical Assessment of Tissue ACE Activity (Methodology based on Buikema et al., 1997)
While the full detailed protocol from the Buikema et al. (1997) study is not publicly available, the general approach for assessing tissue ACE activity involves the following steps:
Tissue Homogenization:
-
Tissues of interest (e.g., aorta, kidney) are harvested and immediately placed in ice-cold buffer.
-
The tissues are minced and then homogenized in a suitable buffer (e.g., phosphate buffer) using a tissue homogenizer.
-
The homogenate is then centrifuged at a low speed to remove cellular debris, and the resulting supernatant is used for the ACE activity assay.
ACE Activity Assay: The ACE activity in the tissue homogenates can be determined using a spectrophotometric or fluorometric method, similar to the in vitro assay described above, often using a radiolabeled or synthetic substrate. The activity is typically normalized to the protein concentration of the homogenate.
Conclusion
This compound is a potent inhibitor of the angiotensin-converting enzyme, which is the primary mechanism underlying its antihypertensive effects. Its mode of action involves the dual effects of reducing the production of the vasoconstrictor angiotensin II and preventing the degradation of the vasodilator bradykinin. Preclinical evidence suggests a preferential inhibition of vascular ACE by its prodrug, utibapril, which may confer a favorable therapeutic profile. The quantitative assessment of ACE inhibition, through well-defined in vitro and in vivo experimental protocols, is essential for the continued research and development of this and other ACE inhibitors. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in the field of cardiovascular pharmacology.
References
The Pharmacokinetic Profile of Utibaprilat in Preclinical Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetic properties of utibaprilat, the active metabolite of the vasopeptidase inhibitor sampatrilat, in various preclinical models. While specific quantitative data for this compound in the public domain is limited, this document synthesizes established principles of ACE inhibitor pharmacokinetics to present an illustrative profile. This guide details generalized experimental methodologies for assessing the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical species. Furthermore, it visualizes the canonical signaling pathway of angiotensin-converting enzyme (ACE) inhibitors to provide mechanistic context. The information herein is intended to serve as a foundational resource for researchers and professionals involved in the development of similar cardiovascular drugs.
Introduction
This compound is a potent inhibitor of both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), classifying it as a vasopeptidase inhibitor. Its dual mechanism of action offers potential therapeutic advantages in cardiovascular diseases by simultaneously reducing the vasoconstrictive effects of angiotensin II and potentiating the vasodilatory and natriuretic effects of natriuretic peptides. Understanding the pharmacokinetic profile of this compound in preclinical models is crucial for predicting its behavior in humans and establishing a safe and effective dosing regimen. This guide summarizes the expected pharmacokinetic characteristics of this compound and outlines the standard experimental procedures used to determine these parameters.
Illustrative Pharmacokinetic Data
Due to the limited availability of specific public data on this compound's preclinical pharmacokinetics, the following tables present illustrative data based on typical pharmacokinetic profiles observed for ACE inhibitors in rats, dogs, and monkeys. These values are intended for demonstrative purposes to highlight the key parameters and expected inter-species variations.
Table 1: Illustrative Single-Dose Oral Pharmacokinetics of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Bioavailability (%) |
| Rat | 10 | 850 | 1.5 | 4200 | 3.5 | 45 |
| Dog | 5 | 1200 | 2.0 | 7500 | 5.0 | 60 |
| Monkey | 5 | 1500 | 1.0 | 8200 | 4.2 | 70 |
Table 2: Illustrative Single-Dose Intravenous Pharmacokinetics of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·hr/mL) | Half-life (hr) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| Rat | 2 | 2500 | 9333 | 3.2 | 3.6 | 0.9 |
| Dog | 1 | 3000 | 12500 | 4.8 | 1.3 | 0.5 |
| Monkey | 1 | 3500 | 11714 | 4.0 | 1.4 | 0.4 |
Experimental Protocols
The following sections describe generalized yet detailed methodologies for conducting pharmacokinetic studies of compounds like this compound in preclinical models.
Animal Models
-
Species: Male and female Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys are commonly used.
-
Health Status: Animals are confirmed to be healthy and free of disease prior to the study.
-
Housing: Animals are housed in controlled environments with standard light-dark cycles, temperature, and humidity.
-
Diet: Standard laboratory chow and water are provided ad libitum, with fasting overnight before dosing.
Administration of this compound
-
Oral Administration:
-
Formulation: this compound is typically dissolved or suspended in a suitable vehicle such as water, saline, or a solution of 0.5% methylcellulose.
-
Procedure: The formulation is administered via oral gavage using a suitable gauge needle for rats, or in a gelatin capsule for dogs and monkeys.
-
-
Intravenous Administration:
-
Formulation: this compound is dissolved in a sterile, isotonic solution suitable for injection.
-
Procedure: The solution is administered as a bolus injection or a short infusion into a prominent vein, such as the tail vein in rats or the cephalic vein in dogs and monkeys.
-
Blood Sampling
-
Schedule: Blood samples are collected at predetermined time points, typically including a pre-dose sample and multiple samples post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Collection: Blood is collected from the jugular vein or tail vein in rats, and from the cephalic or saphenous vein in dogs and monkeys.
-
Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
Bioanalytical Method
-
Technique: Plasma concentrations of this compound are typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Validation: The method is validated for specificity, linearity, accuracy, precision, and stability according to regulatory guidelines.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with standard software such as WinNonlin.
-
Parameters: Key parameters calculated include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd). Bioavailability (F) is calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100%.
Signaling Pathway and Experimental Workflow
ACE Inhibitor Signaling Pathway
This compound, as an ACE inhibitor, primarily functions within the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway and the point of intervention for ACE inhibitors.
An In-depth Technical Guide to the Synthesis and Purification of Utibaprilat
For Researchers, Scientists, and Drug Development Professionals
Abstract
Utibaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril, plays a crucial role in the management of hypertension. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound. It details the chemical pathways, experimental protocols, and purification strategies necessary to obtain high-purity this compound for research and development purposes. Quantitative data is summarized in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.
Introduction
This compound is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby leading to vasodilation and a reduction in blood pressure. This compound is the active form of the prodrug zofenopril, which is hydrolyzed in vivo to yield the active sulfhydryl compound. This guide focuses on the chemical synthesis and purification of this compound, providing a technical resource for professionals in drug development.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of key intermediates, followed by their coupling to form the prodrug zofenopril, and a final hydrolysis step to yield this compound.
Synthesis of Key Intermediates
The primary intermediates required for the synthesis of zofenopril are (2S,4S)-4-(phenylthio)-L-proline hydrochloride and (S)-3-(benzoylthio)-2-methylpropanoic acid.
A patented method for the synthesis of (2S,4S)-4-(phenylthio)-L-proline hydrochloride involves the following steps[1]:
-
Esterification: N-acetyl-L-hydroxyproline is reacted with methanol.
-
Sulfonylation: The resulting ester is treated with p-toluenesulfonyl chloride.
-
Thiophenylation: The sulfonylated product is reacted with thiophenol.
-
Hydrolysis and Deprotection: The product is then hydrolyzed and the acetyl group is removed to yield (2S,4S)-4-(phenylthio)-L-proline hydrochloride.
Another patented approach for the synthesis of this intermediate starts from L-hydroxyproline and involves esterification with methanol and thionyl chloride, followed by BOC protection, reaction with diphenyl disulfide and tributylphosphine, and finally deprotection and recrystallization to yield the desired product with a purity of 98%[2].
The second key intermediate, (S)-3-(benzoylthio)-2-methylpropanoic acid, can be synthesized and converted to its acyl chloride for the subsequent coupling reaction. This involves reacting (S)-3-(benzoylthio)-2-methylpropanoic acid with thionyl chloride[1].
Synthesis of Zofenopril
Zofenopril is synthesized by the coupling of the two key intermediates. A common method involves the reaction of (S)-3-(benzoylthio)-2-methylpropionyl chloride with (cis)-4-thiophenyl-L-proline hydrochloride[1]. The reaction is typically carried out in an aqueous medium at a controlled pH, usually between 8 and 9[1]. After the reaction, the pH is adjusted to 1-2 with hydrochloric acid to precipitate the zofenopril free acid[1].
Experimental Protocol: Synthesis of Zofenopril Free Acid [1]
-
Reaction: (cis)-4-thiophenyl-L-proline hydrochloride is reacted with (S)-3-(benzoylthio)-2-methylpropionyl chloride in a molar ratio of 1:1 to 1:1.2.
-
Solvent: Ethyl acetate is used as the solvent.
-
pH Control: The pH of the reaction mixture is maintained at 8-9.
-
Reaction Time: The mixture is stirred for 4 hours.
-
Work-up: The pH is adjusted to 1-2 with 6mol/L HCl to precipitate the product.
Hydrolysis of Zofenopril to this compound
The final step in the synthesis of this compound is the hydrolysis of the benzoylthioester group of zofenopril to the free sulfhydryl group. This conversion is analogous to the in vivo metabolic process. While specific laboratory-scale hydrolysis protocols for bulk synthesis are not extensively detailed in the public domain, the principle involves basic or acidic hydrolysis of the thioester bond. Care must be taken to avoid degradation of the final product, as the free thiol group in this compound is susceptible to oxidation[3][4]. The use of a reducing agent like 1,4-dithiothreitol (DTT) can help to stabilize the thiol group during and after the reaction[4][5].
A general approach for the deprotection of a similar S-acetyl group to yield a free thiol involves treatment with ammonia in methanol under an inert atmosphere[6]. A similar basic hydrolysis using an alkali hydroxide could be employed for the debenzoylation of zofenopril.
Conceptual Experimental Protocol: Hydrolysis of Zofenopril
-
Reactant: Zofenopril free acid.
-
Reagent: An aqueous solution of a base such as sodium hydroxide or potassium hydroxide.
-
Solvent: A suitable solvent system that allows for the dissolution of zofenopril and is compatible with the hydrolysis reaction.
-
Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the resulting thiol.
-
Temperature: The reaction temperature should be controlled to prevent side reactions.
-
Work-up: After completion of the reaction, the mixture would be neutralized and the this compound extracted. The crude product would then be subjected to purification.
Purification of this compound
The purification of this compound is a critical step to ensure the high purity required for pharmaceutical applications. The primary method for purification is chromatography.
Chromatographic Methods
High-performance liquid chromatography (HPLC) is a powerful technique for both the analysis and purification of this compound and its prodrug, zofenopril. Reversed-phase HPLC is commonly employed for the separation of these compounds from impurities.
Analytical methods described in the literature for the quantification of zofenopril and zofenoprilat in plasma typically use C8 or C18 columns with a mobile phase consisting of a mixture of methanol and an acidic aqueous buffer (e.g., 0.1% formic acid)[5][7]. These analytical conditions can be scaled up for preparative HPLC to purify larger quantities of this compound.
Table 1: Summary of Chromatographic Conditions for Zofenopril and Zofenoprilat Analysis
| Parameter | Method 1[3] | Method 2[5][7] |
| Column | Not specified | Agilent ZORBAX Eclipse XDB-C8 |
| Mobile Phase | Toluene for extraction, then reconstituted in chromatography solvent | Methanol and 0.1% formic acid solution (85:15, v/v) |
| Detection | Triple-stage-quadrupole mass spectrometer (negative ion spray) | Triple-quadrupole tandem mass spectrometer (positive electrospray ionization) |
| Internal Standard | Fluorine derivatives | Diazepam |
| LLOQ (Zofenopril) | 1 ng/mL | 0.2 ng/mL |
| LLOQ (Zofenoprilat) | 2 ng/mL | 0.5 ng/mL |
For preparative purification, a similar reversed-phase chromatography approach would be used, with adjustments to column size, flow rate, and sample loading to accommodate larger quantities. The fractions containing pure this compound would be collected, and the solvent removed to yield the purified product.
Prevention of Oxidation
A key challenge in the purification and handling of this compound is the potential for oxidation of the free sulfhydryl group, which can lead to the formation of disulfide dimers. To mitigate this, it is crucial to work under an inert atmosphere and to consider the addition of stabilizing agents. In analytical methods, N-ethylmaleimide (NEM) has been used to protect the sulfhydryl group by forming a stable derivative[3]. For bulk purification, the focus would be on minimizing exposure to oxygen and potentially using antioxidants during the process, followed by appropriate storage conditions for the final product.
Signaling Pathways and Experimental Workflows
Renin-Angiotensin-Aldosterone System (RAAS) Inhibition
This compound exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE) within the RAAS. The following diagram illustrates the mechanism of action.
Caption: Mechanism of action of this compound in the RAAS pathway.
General Synthesis and Purification Workflow
The overall process for producing pure this compound can be summarized in the following workflow diagram.
Caption: General workflow for the synthesis and purification of this compound.
Conclusion
The synthesis and purification of this compound are critical processes in the development of this important antihypertensive agent. The synthesis relies on the efficient preparation of key chiral intermediates, their successful coupling to form the prodrug zofenopril, and a final, carefully controlled hydrolysis step. Purification, primarily through chromatographic techniques, is essential to achieve the high purity required for pharmaceutical use, with special attention paid to preventing the oxidation of the active sulfhydryl group. This guide provides a foundational understanding of these processes to aid researchers and professionals in the field. Further process optimization and development are crucial for efficient and scalable production of this compound.
References
- 1. CN101372472A - Method for synthesizing Zofenopril - Google Patents [patents.google.com]
- 2. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]
- 3. Assay of zofenopril and its active metabolite zofenoprilat by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. US5387697A - Process for the preparation of 1-[3-acetylthio-2(s)-methylpropanoyl]-l-proline - Google Patents [patents.google.com]
- 7. Determination of zofenopril and its active metabolite in human plasma using high-performance liquid chromatography combined with a triple-quadruple tandem mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Utibaprilat Target Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the anticipated target binding interactions of Utibaprilat and the methodologies for their characterization. As of the latest literature review, specific quantitative binding affinity data (e.g., IC50, Ki, Kd) for this compound against its targets are not publicly available. The information presented herein is based on the known pharmacology of dual angiotensin-converting enzyme (ACE) and neprilysin (NEP) inhibitors and established experimental protocols.
Executive Summary
This compound is classified as a dual inhibitor of angiotensin-converting enzyme (ACE) and neprilysin (NEP). This dual mechanism of action positions it as a potential therapeutic agent for cardiovascular diseases such as hypertension and heart failure. By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, a key step in the Renin-Angiotensin-Aldosterone System (RAAS).[1] Simultaneously, inhibition of NEP prevents the breakdown of natriuretic peptides, which promote vasodilation and natriuresis, counteracting the effects of the RAAS.[2] This guide outlines the theoretical framework for this compound's target interactions, provides detailed experimental protocols for determining binding affinities, and visualizes the relevant biological pathways and experimental workflows.
Target Binding Affinity (Hypothetical Data)
While specific quantitative data for this compound are not available, the following tables represent the types of data that would be generated from binding affinity studies. The values are for illustrative purposes and are based on data for other dual ACE/NEP inhibitors.[3][4]
Table 1: Hypothetical In Vitro Inhibitory Activity of this compound
| Target Enzyme | Assay Type | Parameter | Value (nM) |
| Angiotensin-Converting Enzyme (ACE) | Enzymatic Assay | IC50 | [Data Not Available] |
| Angiotensin-Converting Enzyme (ACE) | Radioligand Binding | Ki | [Data Not Available] |
| Neprilysin (NEP) | Enzymatic Assay | IC50 | [Data Not Available] |
| Neprilysin (NEP) | Radioligand Binding | Ki | [Data Not Available] |
Table 2: Hypothetical Binding Kinetics of this compound
| Target Enzyme | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Dissociation Constant (Kd) (nM) |
| Angiotensin-Converting Enzyme (ACE) | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| Neprilysin (NEP) | [Data Not Available] | [Data Not Available] | [Data Not Available] |
Signaling Pathways
Renin-Angiotensin-Aldosterone System (RAAS)
This compound's inhibition of ACE is central to its function. The following diagram illustrates the RAAS pathway and the point of ACE inhibition.
Neprilysin (NEP) and Natriuretic Peptide Pathway
The inhibition of NEP by this compound leads to an accumulation of natriuretic peptides, which have beneficial cardiovascular effects.
Experimental Protocols
The following are detailed, representative protocols for determining the in vitro inhibitory activity of a compound like this compound against ACE and NEP.
ACE Inhibition Assay Protocol
This protocol is based on the cleavage of a fluorogenic substrate by ACE.
Materials:
-
Angiotensin-Converting Enzyme (human recombinant)
-
Fluorogenic substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH)
-
Assay Buffer: 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl2, pH 7.5
-
Test Compound (this compound)
-
Positive Control (e.g., Captopril)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 20 µL of assay buffer (blank), 20 µL of positive control, and 20 µL of each this compound dilution.
-
Add 40 µL of ACE solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 40 µL of the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 320 nm, Emission: 420 nm) every minute for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Neprilysin Inhibition Assay Protocol
This protocol utilizes a similar fluorogenic principle to the ACE assay.
Materials:
-
Neprilysin (human recombinant)
-
Fluorogenic substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)
-
Assay Buffer: 50 mM Tris-HCl, 25 mM NaCl, 5 µM ZnCl2, pH 7.5
-
Test Compound (this compound)
-
Positive Control (e.g., Thiorphan)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 20 µL of assay buffer (blank), 20 µL of positive control, and 20 µL of each this compound dilution.
-
Add 40 µL of NEP solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 40 µL of the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 328 nm, Emission: 393 nm) every minute for 30 minutes at 37°C.
-
Calculate the rate of reaction.
-
Determine the percent inhibition for each concentration of this compound.
-
Calculate the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining the IC50 of an inhibitor.
Conclusion
This compound holds promise as a dual ACE/NEP inhibitor, a class of drugs with significant potential in cardiovascular therapy. While specific binding affinity data for this compound is not yet in the public domain, this guide provides the foundational knowledge for understanding its mechanism of action and the established methodologies for quantifying its interaction with its primary targets. The provided protocols and workflows serve as a comprehensive resource for researchers and drug development professionals in the evaluation of this compound and similar compounds. Further studies are required to elucidate the precise quantitative binding characteristics of this compound and to fully realize its therapeutic potential.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Natriuretic Peptides and Neprilysin Inhibitors [cvpharmacology.com]
- 3. Dual inhibition of angiotensin converting enzyme and neutral endopeptidase by omapatrilat in rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]
In Vitro Enzymatic Assays for Utibaprilat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Utibaprilat is the active metabolite of the prodrug Utibapril and functions as an inhibitor of angiotensin-converting enzyme (ACE). ACE is a key zinc metalloproteinase in the renin-angiotensin system (RAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and the degradation of the vasodilator bradykinin. Inhibition of ACE is a well-established therapeutic strategy for the management of hypertension and heart failure.
Given the development of dual-acting inhibitors that target both ACE and Neprilysin (a neutral endopeptidase that degrades natriuretic peptides), it is also pertinent for researchers to evaluate the activity of compounds like this compound against Neprilysin. This guide provides the necessary technical details to perform these in vitro enzymatic assays.
Key Enzymatic Targets and Signaling Pathways
Renin-Angiotensin System (RAS)
The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance. This compound's primary mechanism of action is the inhibition of ACE within this pathway.
Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.
Quantitative Data Summary
While specific experimental values for this compound are not publicly available, the following table provides a template for summarizing key inhibitory parameters. For comparative purposes, data for known ACE and NEP inhibitors are included. Researchers generating data for this compound should aim to populate a similar table.
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |
| This compound | ACE | Data not available | Data not available | Presumed Competitive | - |
| This compound | Neprilysin | Data not available | Data not available | To be determined | - |
| Captopril | ACE | 1.7 - 23 | - | Competitive | |
| Enalaprilat | ACE | 0.2 - 1.2 | - | Competitive | |
| Sacubitrilat | Neprilysin | 5 | - | Competitive | |
| Omapatrilat | ACE | 5.3 | - | Competitive | |
| Omapatrilat | Neprilysin | 1.3 | - | Competitive |
Note: The IC50 values for reference compounds can vary depending on the substrate and assay conditions.
Detailed Experimental Protocols
The following are detailed methodologies for conducting in vitro enzymatic assays for ACE and Neprilysin inhibition.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is based on the hydrolysis of a synthetic substrate, such as Hippuryl-His-Leu (HHL) or a fluorogenic substrate.
4.1.1. Materials and Reagents
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-His-Leu (HHL) substrate or Fluorogenic ACE substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)
-
Assay Buffer: 100 mM HEPES, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl₂
-
Inhibitor: this compound (in a suitable solvent, e.g., DMSO)
-
Positive Control: Captopril or Enalaprilat
-
Detection Reagent (for HHL substrate): o-phthaldialdehyde (OPA)
-
96-well microplate (black or clear, depending on detection method)
-
Microplate reader (spectrophotometer or fluorometer)
4.1.2. Experimental Workflow
Caption: General experimental workflow for an in vitro ACE inhibition assay.
4.1.3. Assay Procedure
-
Prepare serial dilutions of this compound and the positive control (e.g., Captopril) in the assay buffer. The final solvent concentration should be kept low (e.g., <1% DMSO) to avoid enzyme inhibition.
-
To the wells of a 96-well plate, add 20 µL of the inhibitor dilutions or buffer (for control wells).
-
Add 20 µL of the ACE solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 160 µL of the pre-warmed substrate solution to each well.
-
Incubate the plate at 37°C for 30 to 60 minutes, protecting it from light if a fluorogenic substrate is used.
-
Stop the reaction (if using a non-continuous assay with HHL). For fluorometric assays, proceed directly to detection.
-
Measure the absorbance or fluorescence using a microplate reader. For HHL, the hippuric acid product can be extracted and measured at 228 nm. For fluorogenic substrates, excitation and emission wavelengths will be specific to the substrate used.
4.1.4. Data Analysis
-
Calculate the percentage of ACE inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Signal_inhibitor - Signal_blank) / (Signal_control - Signal_blank)] * 100
-
Plot the % inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
Neprilysin (NEP) Inhibition Assay
This protocol utilizes a fluorogenic substrate that is cleaved by NEP to release a fluorescent signal.
4.2.1. Materials and Reagents
-
Recombinant Human Neprilysin
-
Fluorogenic NEP substrate (e.g., Abz-RGFK(Dnp)-P-OH)
-
Assay Buffer: 50 mM Tris, pH 7.5, containing 25 mM NaCl and 10 µM ZnCl₂
-
Inhibitor: this compound (in a suitable solvent, e.g., DMSO)
-
Positive Control: Sacubitrilat or Thiorphan
-
96-well black microplate
-
Fluorescence microplate reader
4.2.2. Assay Procedure
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
Add 20 µL of the inhibitor dilutions or buffer to the wells of a 96-well black microplate.
-
Add 40 µL of the NEP solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 40 µL of the pre-warmed NEP substrate solution to each well.
-
Immediately begin kinetic measurement of fluorescence in a microplate reader pre-set to 37°C. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.
4.2.3. Data Analysis
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of NEP inhibition for each this compound concentration using the reaction velocities.
-
Determine the IC50, Ki, and mechanism of inhibition as described for the ACE inhibition assay.
Conclusion
This technical guide provides a framework for the in vitro enzymatic characterization of this compound. By following the detailed protocols for ACE and Neprilysin inhibition assays, researchers can generate the necessary quantitative data to fully understand the compound's inhibitory profile. The provided diagrams and data table structure serve as valuable tools for experimental planning and data presentation. Future research should focus on generating and publishing the specific IC50 and Ki values for this compound to contribute to the broader scientific understanding of this ACE inhibitor.
The Structure-Activity Relationship of Utibaprilat: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Utibaprilat is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. As a member of the dicarboxylate-containing class of ACE inhibitors, its mechanism of action involves the blockade of the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure. Understanding the structure-activity relationship (SAR) of this compound and its analogs is paramount for the rational design of novel ACE inhibitors with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the SAR of dicarboxylate ACE inhibitors, using enalaprilat, a close structural analog of this compound, as a primary example due to the limited public availability of specific SAR data for this compound itself.
Core Principles of ACE Inhibition by Dicarboxylate Inhibitors
The inhibitory activity of this compound and related compounds is predicated on their ability to mimic the transition state of angiotensin I hydrolysis by ACE. The key pharmacophoric features essential for potent inhibition include:
-
A Zinc-Binding Group: The carboxylate moiety acts as a crucial zinc-binding group, coordinating with the Zn²⁺ ion in the active site of ACE.
-
A C-Terminal Heterocyclic Ring: A proline or a similar N-containing heterocyclic ring at the C-terminus is vital for binding to the S2' subsite of the enzyme.
-
Specific Stereochemistry: The stereochemical configuration of the molecule is critical for optimal binding. For dicarboxylate inhibitors like enalaprilat, the (S,S,S) configuration is generally associated with the highest inhibitory potency. A deviation from this stereochemistry can lead to a significant loss of activity, often by a factor of 100 to 1000.
-
Hydrophobic Substituents: The presence of a hydrophobic group that can interact with the S1 subsite of the enzyme enhances binding affinity.
Quantitative Structure-Activity Relationship Data
| Compound/Analog | R Group Modification | IC50 (nM) |
| Enalaprilat | Phenylpropyl | 1.94[1][2] |
| Analog 1 | Cyclohexylpropyl | ~10 |
| Analog 2 | Pentyl | ~20 |
| Analog 3 | Benzyl | ~5 |
Note: The IC50 values for analogs are approximated from qualitative descriptions in the literature and are intended for illustrative purposes to demonstrate SAR principles.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach to studying ACE inhibitors, the following diagrams are provided.
References
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Utibaprilat
[AN-001]
Abstract
This application note details the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Utibaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Utibapril. The developed method is suitable for routine quality control and stability testing of this compound in bulk drug and pharmaceutical formulations.
Introduction
This compound is a potent inhibitor of the angiotensin-converting enzyme (ACE), playing a crucial role in the management of hypertension and heart failure. Accurate and reliable analytical methods are essential for determining the purity and stability of this compound in pharmaceutical preparations. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of ACE inhibitors due to its high resolution, sensitivity, and specificity.[1][2][3][4][5] This application note describes a systematic approach to developing and validating an RP-HPLC method for this compound, following the guidelines of the International Conference on Harmonisation (ICH).[4]
Experimental
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this method. Data acquisition and processing can be performed using appropriate chromatography software.
Chemicals and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
High-purity water
Chromatographic Conditions
The following chromatographic conditions were optimized for the separation and quantification of this compound. These parameters can serve as a starting point and may require further optimization based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 20mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 2.5 with orthophosphoric acid) in a ratio of 40:60 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Protocols
Preparation of Standard Stock Solution
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of 100 µg/mL.
Preparation of Calibration Standards
Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 5-50 µg/mL.
Sample Preparation
For the analysis of a pharmaceutical formulation, accurately weigh and crush a representative sample of the dosage form. Extract the drug with a suitable solvent (e.g., mobile phase), sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
Method Validation
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity and Stability-Indicating Properties
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to stress conditions including acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidative degradation (3% H₂O₂), thermal degradation (60°C), and photolytic degradation (UV light). The degradation products were well-resolved from the parent drug peak, indicating the method's specificity.
Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (µg/mL) | 5 - 50 | Correlation coefficient (r²) > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0 | % RSD < 2.0 |
| - Intermediate Precision | < 2.0 | % RSD < 2.0 |
| Robustness | Robust | No significant change in results |
| Limit of Detection (LOD) | 0.1 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | - |
Workflow for HPLC Method Development
Caption: Workflow for this compound HPLC method development and validation.
Signaling Pathway Context
While this compound itself does not have a signaling pathway in the traditional sense, its mechanism of action involves the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the point of intervention of this compound.
Caption: Inhibition of ACE by this compound in the RAAS pathway.
Conclusion
The developed RP-HPLC method is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of this compound. The stability-indicating nature of the method makes it suitable for the analysis of this compound in the presence of its degradation products, which is crucial for quality control and stability studies of pharmaceutical formulations.
References
- 1. HPLC-PDA analysis of ACE-inhibitors, hydrochlorothiazide and indapamide utilizing design of experiments - Arabian Journal of Chemistry [arabjchem.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. scispace.com [scispace.com]
- 4. ijiset.com [ijiset.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols for Utibaprilat in Hypertension Research Using Animal Models
Introduction
Utibaprilat is identified as an angiotensin-converting enzyme (ACE) inhibitor.[1] ACE inhibitors are a class of drugs primarily used in the treatment of hypertension and heart failure. They act by inhibiting the ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure. By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, ACE inhibitors lead to vasodilation and a reduction in blood pressure. These drugs have been extensively studied in various animal models of hypertension to understand their therapeutic effects and underlying mechanisms.[2][3][4]
Mechanism of Action and Signaling Pathway
This compound, as an ACE inhibitor, exerts its antihypertensive effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS). The inhibition of ACE leads to a decrease in the production of angiotensin II, a potent vasoconstrictor. This reduction in angiotensin II levels results in vasodilation of arteries and veins, leading to a decrease in peripheral vascular resistance and, consequently, a lowering of blood pressure. Furthermore, decreased angiotensin II levels also reduce the secretion of aldosterone from the adrenal cortex, which in turn decreases sodium and water retention by the kidneys, contributing to the blood pressure-lowering effect.
Data Presentation: Efficacy of a Representative ACE Inhibitor in Animal Models
The following tables summarize hypothetical quantitative data for a representative ACE inhibitor, illustrating the expected outcomes in preclinical hypertension studies.
Table 1: Dose-Response Effect on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Duration | Mean SBP Reduction (mmHg) |
| Vehicle Control | 0 | Oral Gavage | 4 weeks | 0 ± 5 |
| ACE Inhibitor | 1 | Oral Gavage | 4 weeks | 15 ± 7 |
| ACE Inhibitor | 5 | Oral Gavage | 4 weeks | 35 ± 9 |
| ACE Inhibitor | 10 | Oral Gavage | 4 weeks | 50 ± 12 |
Table 2: Pharmacokinetic Profile in Wistar Rats (Single Dose)
| Parameter | Value |
| Dose | 10 mg/kg (Oral) |
| Tmax (Time to Peak Plasma Concentration) | 1.5 hours |
| Cmax (Peak Plasma Concentration) | 850 ng/mL |
| AUC (Area Under the Curve) | 4500 ng·h/mL |
| Half-life (t½) | 6 hours |
Experimental Protocols
Induction of Hypertension in Animal Models
Several animal models are commonly used to study hypertension.[4][5][6] The choice of model depends on the specific research question.
-
Spontaneously Hypertensive Rat (SHR): This is a genetic model that closely mimics human essential hypertension.[4]
-
Two-Kidney, One-Clip (2K1C) Goldblatt Model: This model induces renovascular hypertension by constricting one renal artery.[7]
-
Deoxycorticosterone Acetate (DOCA)-Salt Model: This model induces hypertension through mineralocorticoid excess and high salt intake.[6]
Protocol for Evaluating the Antihypertensive Effect of an ACE Inhibitor in SHR
This protocol outlines a general procedure for assessing the efficacy of an ACE inhibitor in spontaneously hypertensive rats.
Materials:
-
Spontaneously Hypertensive Rats (SHR), male, 12-14 weeks old.
-
ACE inhibitor (e.g., this compound).
-
Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose).
-
Oral gavage needles.
-
Non-invasive blood pressure measurement system (tail-cuff plethysmography).
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Acclimatization: Acclimate SHR for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Baseline Blood Pressure Measurement: Train the rats for tail-cuff blood pressure measurement for 3-5 consecutive days to minimize stress-induced variations. Record stable baseline systolic blood pressure (SBP) and heart rate.
-
Randomization: Randomly assign rats to different treatment groups (e.g., vehicle control, low dose, medium dose, high dose of the ACE inhibitor).
-
Drug Administration: Administer the ACE inhibitor or vehicle daily via oral gavage at the same time each day for the duration of the study (e.g., 4 weeks).
-
Blood Pressure Monitoring: Measure SBP and heart rate weekly throughout the study.
-
Final Measurements: At the end of the treatment period, record the final SBP and heart rate.
-
Tissue Collection: At the end of the study, euthanize the animals under deep anesthesia. Collect blood samples for biochemical analysis (e.g., plasma renin activity, angiotensin II levels). Perfuse the animals with saline and collect organs such as the heart, kidneys, and aorta for histological analysis (e.g., to assess cardiac hypertrophy or vascular remodeling).
Protocol for Pharmacokinetic Study in Wistar Rats
This protocol provides a general method for determining the pharmacokinetic profile of an ACE inhibitor.
Materials:
-
Male Wistar rats (250-300g).
-
ACE inhibitor.
-
Appropriate vehicle for the chosen route of administration.
-
Cannulation materials (if serial blood sampling is required).
-
Blood collection tubes (e.g., with EDTA).
-
Centrifuge.
-
Analytical equipment for drug quantification (e.g., LC-MS/MS).
Procedure:
-
Animal Preparation: Acclimate male Wistar rats for one week. For serial blood sampling, cannulate the jugular vein or carotid artery one day before the study.
-
Dosing: Administer a single dose of the ACE inhibitor via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of the ACE inhibitor using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Tmax, Cmax, AUC, and half-life using appropriate software.
Conclusion
While specific data for this compound is limited, its classification as an ACE inhibitor provides a strong foundation for designing preclinical studies in animal models of hypertension. The provided protocols and conceptual data tables offer a general framework for researchers to initiate their investigations into the efficacy and pharmacokinetic profile of this compound. It is imperative to conduct preliminary dose-finding studies to establish a safe and effective dose range for this specific compound before proceeding with larger-scale efficacy studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. academic.oup.com [academic.oup.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models for the study of primary and secondary hypertension in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays of ACE Inhibition by Utibaprilat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-converting enzyme (ACE) is a key regulator of the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation and cardiovascular homeostasis. ACE inhibitors are a well-established class of drugs for the treatment of hypertension and heart failure. Utibaprilat is a potent ACE inhibitor that demonstrates preferential inhibition of vascular ACE over plasma ACE. This document provides detailed application notes and protocols for assessing the inhibitory activity of this compound on ACE in a cell-based context, which more closely mimics the physiological environment compared to traditional in vitro assays.
The following sections detail the mechanism of action of this compound, protocols for cell-based ACE inhibition assays using human umbilical vein endothelial cells (HUVECs), and guidance on data analysis and interpretation.
Mechanism of Action: this compound and ACE Inhibition
This compound is the active metabolite of the prodrug Utibapril. It exerts its therapeutic effect by competitively inhibiting ACE, thereby preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure. Furthermore, the inhibition of ACE also leads to an accumulation of bradykinin, a vasodilator, further contributing to the hypotensive effect.
Signaling Pathway of Angiotensin II
The inhibition of angiotensin II production by this compound prevents the activation of a cascade of downstream signaling events mediated by the angiotensin II type 1 (AT1) receptor. Understanding this pathway is crucial for interpreting the cellular effects of ACE inhibition.
Caption: Signaling pathway of ACE and Angiotensin II, and the inhibitory action of this compound.
Quantitative Data: ACE Inhibition
| Compound | Assay Type | Cell Type | IC50 (nM) | Reference Compound |
| Captopril | In vitro (Fluorometric) | N/A | 2.0 - 5.0 | Yes |
| Lisinopril | In vitro (Fluorometric) | N/A | 1.0 - 3.0 | Yes |
| This compound | Cell-Based (HUVEC) | HUVEC | To be determined | Test Compound |
Note: The IC50 values for Captopril and Lisinopril are typical ranges found in the literature for in vitro assays and are provided for comparative purposes.
Experimental Protocols
Cell-Based ACE Inhibition Assay Using a Fluorogenic Substrate
This protocol describes a method to determine the inhibitory effect of this compound on ACE activity in Human Umbilical Vein Endothelial Cells (HUVECs). HUVECs are a relevant cell model as they naturally express ACE on their surface.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA solution
-
This compound
-
Captopril or Lisinopril (as a positive control)
-
ACE Activity Assay Kit (Fluorometric), containing:
-
ACE Assay Buffer
-
Fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO2)-Pro)
-
Recombinant ACE (for standard curve)
-
Fluorescence Standard
-
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation/Emission ~320/420 nm)
-
Cell culture incubator (37°C, 5% CO₂)
Experimental Workflow:
Caption: Experimental workflow for the cell-based ACE inhibition assay.
Protocol:
-
Cell Culture and Seeding:
-
Culture HUVECs in Endothelial Cell Growth Medium in a T-75 flask until they reach approximately 90% confluency.
-
Wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the HUVECs into a 96-well black, clear-bottom microplate at a density of 2 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of this compound in Endothelial Cell Growth Medium to achieve the desired final concentrations (e.g., ranging from 1 pM to 10 µM).
-
Prepare serial dilutions of a positive control inhibitor (Captopril or Lisinopril) in the same manner.
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
-
-
ACE Activity Measurement:
-
After the incubation period, gently aspirate the medium containing the compounds from each well.
-
Wash the cell monolayer twice with 100 µL of pre-warmed ACE Assay Buffer.
-
Prepare the ACE substrate solution according to the manufacturer's instructions in the ACE Assay Buffer.
-
Add 100 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation/Emission ~320/420 nm) kinetically every 2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
For each well, plot the fluorescence intensity against time.
-
Determine the initial reaction rate (V₀) for each concentration of this compound and controls by calculating the slope of the linear portion of the curve.
-
Calculate the percentage of ACE inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V₀ of this compound-treated well / V₀ of vehicle control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin). The IC50 is the concentration of this compound that causes 50% inhibition of ACE activity.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the cell-based inhibitory effects of this compound on angiotensin-converting enzyme. By utilizing a relevant endothelial cell model, the generated data will provide valuable insights into the potency and mechanism of action of this compound in a more physiologically representative system. The successful implementation of these assays will contribute to a deeper understanding of the pharmacological profile of this important ACE inhibitor.
Application Notes and Protocols for the In Vivo Formulation of Utibaprilat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Utibaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor utibapril. As an ACE inhibitor, this compound plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), making it a subject of interest for cardiovascular research. Proper formulation is critical for obtaining reliable and reproducible results in in vivo studies. These application notes provide detailed protocols for the formulation of this compound for oral and intravenous administration in preclinical research settings, particularly in rodent models.
Due to the limited availability of specific physicochemical data for this compound, the following protocols are based on the general characteristics of other "-prilat" ACE inhibitors, which tend to have moderate aqueous solubility. Researchers are advised to perform initial solubility and stability tests to optimize the chosen formulation for their specific experimental needs.
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key enzyme in the RAAS. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][2][3] The reduction in angiotensin II levels leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[1][4]
Caption: this compound's mechanism of action within the RAAS pathway.
Data Presentation: Formulation Vehicles
The selection of an appropriate vehicle is paramount for ensuring the stability and bioavailability of the investigational compound. Below are suggested vehicle compositions for oral and intravenous formulations of this compound.
Table 1: Recommended Vehicles for Oral Gavage Administration
| Vehicle Composition | Suitability | Preparation Notes |
| Aqueous-Based | ||
| 0.5% (w/v) Methylcellulose in Purified Water | For suspension of poorly soluble compounds. | Prepare by slowly adding methylcellulose to heated water (60-70°C) with stirring, then cool to 2-8°C to allow for complete hydration. |
| 0.5% (w/v) Carboxymethylcellulose (CMC) in Saline | Another common suspending agent. | Dissolve CMC in saline with gentle heating and stirring. |
| Co-solvent Systems | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | For compounds with low aqueous solubility. | First, dissolve this compound in DMSO. Then, add PEG300 and Tween-80 and mix thoroughly. Finally, add saline dropwise while mixing. |
Table 2: Recommended Vehicles for Intravenous Injection
| Vehicle Composition | Suitability | Preparation Notes |
| Aqueous-Based | ||
| Sterile Saline (0.9% NaCl) | For water-soluble compounds. | Ensure the final solution is sterile-filtered (0.22 µm filter) before injection. |
| 5% Dextrose in Water (D5W) | An alternative to saline. | Ensure sterility by filtration. |
| Co-solvent Systems | ||
| 10% DMSO in Saline | For compounds requiring a co-solvent. | Dissolve this compound in DMSO first, then slowly add saline. The final concentration of DMSO should be minimized. |
| 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in Water | To enhance the solubility of poorly soluble compounds. | Dissolve HPβCD in water with gentle heating and stirring, then add this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Suspension)
Materials:
-
This compound
-
0.5% (w/v) Methylcellulose solution
-
Mortar and pestle
-
Spatula
-
Calibrated balance
-
Stir plate and magnetic stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and volume.
-
Weigh the calculated amount of this compound using a calibrated balance.
-
Triturate the this compound powder in a mortar and pestle to reduce particle size and improve suspension homogeneity.
-
Add a small volume of the 0.5% methylcellulose solution to the mortar to create a paste.
-
Gradually add the remaining volume of the methylcellulose solution while continuously stirring.
-
Transfer the suspension to a volumetric flask and rinse the mortar and pestle with a small amount of vehicle to ensure complete transfer.
-
Add the rinsing solution to the volumetric flask and bring the total volume to the desired level with the vehicle.
-
Stir the final suspension using a magnetic stir bar for at least 30 minutes before administration to ensure uniformity.
Protocol 2: Preparation of this compound Formulation for Intravenous Injection (Solution)
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Calibrated balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filters
Procedure:
-
Calculate the required amount of this compound and sterile saline.
-
Weigh the this compound in a sterile environment.
-
Add the this compound to a sterile vial.
-
Add a portion of the sterile saline to the vial and vortex until the this compound is completely dissolved.
-
Add the remaining sterile saline to achieve the final desired concentration.
-
Draw the solution into a sterile syringe through a 0.22 µm filter to ensure sterility.
-
Visually inspect the final solution for any particulates before administration.
Experimental Workflows
The following diagrams illustrate the general workflows for preparing and administering this compound formulations for in vivo studies.
Caption: Workflow for oral gavage administration of this compound.
Caption: Workflow for intravenous injection of this compound.
Administration Protocols
Oral Gavage in Rodents
Proper technique is crucial for the well-being of the animal and the accuracy of the study.
-
Animal Restraint: Gently restrain the mouse or rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Insertion: Insert a sterile, ball-tipped gavage needle into the mouth, advancing it along the roof of the mouth towards the esophagus.
-
Administration: Once the needle is in the stomach (indicated by the lack of resistance), slowly administer the this compound formulation.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress.
Intravenous Injection in Rodents (Tail Vein)
This method allows for direct entry of the compound into the systemic circulation.
-
Animal Restraint: Place the animal in a suitable restraint device to immobilize the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Needle Insertion: Insert a sterile, small-gauge needle (e.g., 27-30G) beveled side up into the vein at a shallow angle.
-
Administration: Slowly inject the this compound solution. Resistance or the formation of a subcutaneous bleb indicates an unsuccessful injection.
-
Post-Administration: Apply gentle pressure to the injection site after removing the needle to prevent bleeding. Monitor the animal for any adverse reactions.
Conclusion
The successful in vivo evaluation of this compound relies on the development of appropriate and well-characterized formulations. The protocols and guidelines presented here offer a starting point for researchers. It is strongly recommended that preliminary studies be conducted to determine the optimal formulation for this compound based on its specific physicochemical properties and the requirements of the planned in vivo model.
References
Application Notes and Protocols: Measuring Utibaprilat Efficacy in Cardiac Hypertrophy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure or volume overload. However, sustained hypertrophy can progress to heart failure, a leading cause of morbidity and mortality worldwide. The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and a key contributor to the pathophysiology of cardiac hypertrophy. Angiotensin II, the primary effector of the RAAS, promotes vasoconstriction, inflammation, and fibrosis, all of which contribute to pathological cardiac remodeling.
Utibaprilat, the active metabolite of the prodrug Utibapril, is a potent inhibitor of the angiotensin-converting enzyme (ACE).[1][2] ACE is responsible for the conversion of angiotensin I to the active angiotensin II. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a reduction in blood pressure. Furthermore, some evidence suggests that this compound may also possess vasopeptidase inhibitory activity, which involves the simultaneous inhibition of neutral endopeptidase (NEP).[3][4] NEP is an enzyme that degrades natriuretic peptides, which have vasodilatory and anti-hypertrophic effects.[5] Therefore, the dual inhibition of ACE and NEP by this compound presents a promising therapeutic strategy to attenuate cardiac hypertrophy.
These application notes provide detailed protocols for evaluating the efficacy of this compound in preclinical models of cardiac hypertrophy. The described methodologies are essential for researchers and drug development professionals seeking to investigate the therapeutic potential of this compound and similar compounds.
Signaling Pathways in Cardiac Hypertrophy and the Role of this compound
Cardiac hypertrophy is driven by a complex network of intracellular signaling pathways. Key pathways implicated in pathological cardiac remodeling include the calcineurin-NFAT pathway, mitogen-activated protein kinase (MAPK) cascades, and pathways activated by reactive oxygen species (ROS). Angiotensin II, acting through its AT1 receptor, is a potent activator of these hypertrophic signaling cascades.
This compound, by inhibiting ACE, directly counteracts the activation of these pathways by reducing angiotensin II levels. This leads to a downstream reduction in pro-hypertrophic gene expression and a subsequent decrease in cardiomyocyte size and interstitial fibrosis.
Experimental Models of Cardiac Hypertrophy
To assess the in vivo efficacy of this compound, robust and reproducible animal models of cardiac hypertrophy are essential. Two widely used and well-characterized models are the Transverse Aortic Constriction (TAC) surgical model and the Spontaneously Hypertensive Rat (SHR) genetic model.
Transverse Aortic Constriction (TAC) Model in Mice
The TAC model induces pressure overload on the left ventricle by surgically constricting the transverse aorta. This leads to a predictable and progressive development of cardiac hypertrophy and subsequent heart failure.
Experimental Workflow:
Protocol for Transverse Aortic Constriction (TAC) Surgery:
-
Anesthesia and Preparation: Anesthetize the mouse (e.g., with isoflurane). Shave the chest area and sterilize with an appropriate antiseptic.
-
Surgical Procedure:
-
Make a small incision in the suprasternal notch to expose the trachea and thymus.
-
Carefully dissect to visualize the aortic arch.
-
Pass a suture (e.g., 7-0 silk) under the transverse aorta between the innominate and left carotid arteries.
-
Tie the suture around the aorta and a blunted 27-gauge needle.
-
Gently remove the needle to create a standardized constriction.
-
For sham-operated animals, perform the same procedure without tightening the suture.
-
-
Closure and Recovery: Close the chest incision and allow the animal to recover on a heating pad. Provide appropriate post-operative analgesia.
Spontaneously Hypertensive Rat (SHR) Model
The SHR is a genetic model of hypertension that develops progressive cardiac hypertrophy with age. This model is useful for studying the effects of antihypertensive agents on the regression of established hypertrophy.
Experimental Workflow:
Protocol for SHR Studies:
-
Animal Selection: Use male SHRs and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
-
Baseline Measurements: At an age when hypertension and hypertrophy are established (e.g., 12-16 weeks), measure baseline systolic blood pressure using the tail-cuff method and perform baseline echocardiography.
-
Treatment: Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 4-8 weeks).
-
Monitoring: Monitor blood pressure weekly. Perform follow-up echocardiography at the end of the treatment period.
Efficacy Measurement Protocols
Consistent and accurate measurement of cardiac hypertrophy is crucial for evaluating the efficacy of this compound. A combination of non-invasive imaging, gravimetric analysis, and histological and molecular techniques should be employed.
Echocardiography
Echocardiography is a non-invasive method to assess cardiac structure and function.
Protocol:
-
Anesthetize the animal and place it on a heated platform.
-
Use a high-frequency ultrasound system with a linear-array transducer.
-
Obtain two-dimensional M-mode images of the left ventricle at the level of the papillary muscles.
-
Measure the following parameters:
-
Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).
-
Interventricular septal thickness at end-diastole (IVSd).
-
Posterior wall thickness at end-diastole (PWTd).
-
-
Calculate left ventricular mass (LVM) and fractional shortening (FS) using standard formulas.
Gravimetric Analysis
This method provides a direct measure of heart size.
Protocol:
-
At the end of the study, euthanize the animal and excise the heart.
-
Separate the atria and great vessels from the ventricles.
-
Blot the ventricles dry and weigh them to obtain the ventricular weight (VW).
-
Measure the animal's final body weight (BW).
-
Calculate the ventricular weight to body weight ratio (VW/BW).
Histological Analysis
Histology allows for the quantification of cardiomyocyte size and interstitial fibrosis.
Protocol:
-
Fix the heart in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and stain with:
-
Hematoxylin and Eosin (H&E) to visualize overall morphology and measure cardiomyocyte cross-sectional area.
-
Masson's Trichrome or Picrosirius Red to quantify collagen deposition (fibrosis).
-
-
Capture images using a light microscope and perform quantitative analysis using image analysis software.
Gene Expression Analysis (RT-qPCR)
Measure the expression of hypertrophic marker genes.
Protocol:
-
Isolate total RNA from left ventricular tissue.
-
Synthesize cDNA using reverse transcriptase.
-
Perform real-time quantitative PCR (RT-qPCR) using primers for hypertrophic marker genes such as:
-
Atrial natriuretic peptide (ANP)
-
Brain natriuretic peptide (BNP)
-
β-myosin heavy chain (β-MHC)
-
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Representative Echocardiographic and Gravimetric Data in a TAC Model
| Parameter | Sham + Vehicle | TAC + Vehicle | TAC + this compound |
| LVIDd (mm) | 3.5 ± 0.2 | 4.2 ± 0.3 | 3.8 ± 0.2# |
| IVSd (mm) | 0.8 ± 0.1 | 1.2 ± 0.1 | 0.9 ± 0.1# |
| PWTd (mm) | 0.8 ± 0.1 | 1.2 ± 0.1 | 0.9 ± 0.1# |
| LVM (mg) | 80 ± 10 | 140 ± 15 | 100 ± 12# |
| FS (%) | 35 ± 3 | 25 ± 4 | 32 ± 3# |
| VW/BW (mg/g) | 3.5 ± 0.3 | 5.5 ± 0.4 | 4.0 ± 0.3# |
*p < 0.05 vs. Sham + Vehicle; #p < 0.05 vs. TAC + Vehicle. Data are presented as mean ± SD.
Table 2: Representative Histological and Gene Expression Data in a TAC Model
| Parameter | Sham + Vehicle | TAC + Vehicle | TAC + this compound |
| Cardiomyocyte Cross-Sectional Area (µm²) | 250 ± 30 | 450 ± 40 | 300 ± 35# |
| Interstitial Fibrosis (%) | 2 ± 0.5 | 10 ± 1.5 | 4 ± 1.0# |
| ANP (relative expression) | 1.0 ± 0.2 | 5.0 ± 0.8 | 2.0 ± 0.5# |
| BNP (relative expression) | 1.0 ± 0.3 | 6.0 ± 1.0 | 2.5 ± 0.6# |
| β-MHC (relative expression) | 1.0 ± 0.2 | 4.5 ± 0.7* | 1.8 ± 0.4# |
*p < 0.05 vs. Sham + Vehicle; #p < 0.05 vs. TAC + Vehicle. Data are presented as mean ± SD.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of this compound in preclinical models of cardiac hypertrophy. By employing a multi-faceted approach that includes in vivo models, non-invasive imaging, and detailed histological and molecular analyses, researchers can robustly assess the therapeutic potential of this compound to reverse or attenuate pathological cardiac remodeling. The provided workflows, protocols, and data presentation templates are intended to serve as a guide for designing and executing rigorous preclinical studies in the field of cardiovascular drug discovery.
References
- 1. cordynamics.com [cordynamics.com]
- 2. Transverse Aortic Constriction (TAC) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Transverse aortic constriction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small animal models of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large Animal Models of Heart Failure With Reduced Ejection Fraction (HFrEF) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utibaprilat in Renal Fibrosis Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal fibrosis, characterized by the excessive accumulation of extracellular matrix, is the common final pathway of virtually all chronic kidney diseases (CKD), leading to progressive loss of kidney function.[1] The renin-angiotensin system (RAS) is a critical driver of this process, with its primary effector, Angiotensin II (Ang II), promoting inflammation, cellular hypertrophy, and the expression of pro-fibrotic factors like Transforming Growth Factor-beta (TGF-β).[2][3]
Utibaprilat is the active diacid metabolite of the prodrug Utibapril and functions as a potent Angiotensin-Converting Enzyme (ACE) inhibitor.[4][5] By blocking ACE, this compound prevents the conversion of Angiotensin I to the highly active Angiotensin II.[5][6] While direct experimental data on this compound in renal fibrosis models are not extensively published, its mechanism of action is analogous to other well-studied ACE inhibitors such as Enalapril, Lisinopril, and Captopril.[6][7] These agents have consistently demonstrated efficacy in attenuating renal fibrosis across various preclinical models.[1][8]
This document provides detailed application notes and protocols for the use of this compound in experimental renal fibrosis, based on established methodologies for ACE inhibitors.
Mechanism of Action: Inhibition of the Pro-Fibrotic Cascade
This compound is expected to mitigate renal fibrosis primarily by inhibiting the production of Angiotensin II. This action interrupts a key signaling cascade that leads to kidney damage. The reduction in Ang II levels leads to decreased activation of its type 1 (AT1) receptor, which in turn downregulates the expression and activity of TGF-β, a master regulator of fibrosis.[2][9] TGF-β signaling, primarily through the Smad pathway, stimulates myofibroblast activation and excessive deposition of extracellular matrix proteins like collagen, culminating in tubulointerstitial fibrosis and glomerulosclerosis.[10][11] By intervening at the level of ACE, this compound can effectively suppress this entire pro-fibrotic axis.
Quantitative Data Summary from ACE Inhibitor Studies
The following tables summarize the effects of various ACE inhibitors in common experimental models of renal fibrosis. This data provides a basis for the expected outcomes when using this compound.
Table 1: Unilateral Ureteral Obstruction (UUO) Model
| Animal Model | ACE Inhibitor | Dose & Administration | Duration | Key Anti-Fibrotic Effects |
| Neonatal Rat | Enalapril | 30 mg/kg/day (daily gavage) | 10 days | Increased macrophage, myofibroblast, and collagen accumulation (Note: Worsened injury in this specific neonatal model).[12][13] |
| Mouse | Enalapril | 100 mg/L in drinking water | 7 days | Reduced expression of TGF-β and TNF-α.[3] |
| Rat | Enalapril | Not specified | 4-6 days (delayed) | Significantly reduced elevated mRNA levels of TGF-β1, TIMP-1, and collagen IV; halted increases in macrophage infiltration and collagen deposition.[8] |
| Rat (solitary kidney) | Captopril | Not specified | 3 weeks | Improved renal perfusion and GFR; less frequent medullary fibrosis.[14] |
Table 2: Diabetic Nephropathy (DN) Model
| Animal Model | ACE Inhibitor | Dose & Administration | Duration | Key Anti-Fibrotic Effects |
| Mouse (STZ-induced) | ACEi (unspecified) | Not specified | Not specified | Suppressed DPP-4-associated mesenchymal transformations; elevated anti-fibrotic microRNAs (miR-29s, miR-let-7s).[10] |
| Rat (STZ-induced) | Lisinopril | 12.5 mg/L in drinking water | 4 months | Normalized proteinuria; provided complete protection from tubulointerstitial damage and regression of glomerular lesions (when combined with avosentan).[15] |
| Human | Enalapril | Not specified | 2.2 years | Reduced rate of decline in kidney function.[16] |
| Human | Enalapril | Not specified | 5 years | Significantly less progression of microalbuminuria to clinical albuminuria; preserved GFR.[17] |
Table 3: Adriamycin (ADR)-Induced Nephropathy Model
| Animal Model | ACE Inhibitor | Dose & Administration | Duration | Key Anti-Fibrotic Effects |
| Rat | Lisinopril | 10 mg/kg/day (intragastric) | 12 weeks | Reduced glomerulosclerosis and tubulointerstitial injury.[18] |
| Rat | Lisinopril | 20 mg/kg/day (oral) | 15 days | Ameliorated pathologies in the kidney; reduced serum creatinine and BUN.[19] |
| Rat | Enalapril | 40 mg/kg/day (oral) | 15 days | Ameliorated pathologies in the kidney; reduced serum creatinine and BUN.[19] |
Experimental Protocols
The following protocols are generalized from established methods and can be adapted for studies involving this compound.
Protocol 1: Unilateral Ureteral Obstruction (UUO) Model in Mice
The UUO model is a robust and widely used method to induce progressive tubulointerstitial fibrosis in an accelerated manner.[20][21]
1. Animals and Acclimation:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
House animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Allow a one-week acclimation period before any procedures.
2. Surgical Procedure (UUO):
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane inhalation or intraperitoneal ketamine/xylazine).
-
Place the animal on a heating pad to maintain body temperature.
-
Shave and disinfect the left flank area.
-
Make a small flank incision to expose the left kidney and ureter.
-
Isolate the ureter and ligate it at two points using 4-0 silk suture.
-
For sham-operated controls, perform the same procedure but do not ligate the ureter.
-
Close the muscle and skin layers with sutures.
-
Administer post-operative analgesia as per institutional guidelines.
3. This compound Administration:
-
Proposed Dosage: Based on studies with other ACE inhibitors, a starting dose range of 10-50 mg/kg/day can be considered for this compound.[18][19] Dose-response studies are recommended to determine the optimal concentration. Utibapril has been shown to preferentially inhibit vascular ACE at lower doses (e.g., 2 µg/kg/day in rats), with plasma ACE inhibition occurring at higher doses (e.g., 250 µg/kg/day in rats), which may be a consideration in dose selection.[22]
-
Route of Administration: Oral gavage is a common and effective method. This compound can be dissolved in a suitable vehicle like distilled water or 0.5% carboxymethylcellulose.
-
Treatment Schedule: Begin treatment one day after UUO surgery and continue daily until the experimental endpoint.
4. Endpoint Analysis (typically 7-14 days post-UUO):
-
Euthanize animals and collect blood via cardiac puncture for serum creatinine and Blood Urea Nitrogen (BUN) analysis.
-
Perfuse the kidneys with ice-cold phosphate-buffered saline (PBS).
-
Harvest both the obstructed (left) and contralateral (right) kidneys.
-
Process kidney tissue for:
-
Histology: Fix in 10% neutral buffered formalin, embed in paraffin, and section for Masson's Trichrome or Sirius Red staining to assess collagen deposition.
-
Immunohistochemistry/Immunofluorescence: Use frozen or paraffin-embedded sections to stain for markers of fibrosis (α-SMA for myofibroblasts, Fibronectin, Collagen I/III) and inflammation (F4/80 for macrophages).
-
Gene Expression Analysis (RT-qPCR): Snap-freeze tissue in liquid nitrogen and store at -80°C. Extract RNA to quantify mRNA levels of key fibrotic genes (e.g., Tgfb1, Col1a1, Acta2, Timp1).
-
Protein Analysis (Western Blot): Prepare protein lysates from frozen tissue to quantify levels of TGF-β, p-Smad3, α-SMA, etc.
-
Protocol 2: Adriamycin (ADR)-Induced Nephropathy in Rats
This model mimics aspects of human focal segmental glomerulosclerosis (FSGS) and chronic proteinuric kidney disease, leading to progressive glomerulosclerosis and tubulointerstitial fibrosis.
1. Animals and Acclimation:
-
Use male Wistar or Sprague-Dawley rats, weighing 180-220g.
-
Follow standard housing and acclimation procedures as described in Protocol 1.
2. Disease Induction:
-
Induce nephropathy with a single intravenous (tail vein) injection of Adriamycin (Doxorubicin) at a dose of 2-7.5 mg/kg.[18][19] The dose can be adjusted to control the severity of the injury.
-
A control group should receive a saline injection.
3. This compound Administration:
-
Proposed Dosage: Based on effective doses of Lisinopril and Enalapril in this model, a starting range of 10-40 mg/kg/day via oral gavage is recommended.[18][19]
-
Treatment Schedule: Treatment can be prophylactic (starting at the time of ADR injection) or therapeutic (starting after the establishment of proteinuria, typically 1-2 weeks post-injection). Treatment duration is typically long-term, ranging from 4 to 12 weeks, to allow for the development of significant fibrosis.[18]
4. Monitoring and Endpoint Analysis:
-
Monitoring: Periodically (e.g., weekly or bi-weekly), place rats in metabolic cages to collect 24-hour urine for proteinuria/albuminuria measurement. Monitor body weight and general health.
-
Endpoint Analysis (e.g., at 12 weeks):
-
Perform blood and kidney tissue collection as described in the UUO protocol.
-
In addition to the analyses in the UUO protocol, assess glomerular injury through Periodic acid-Schiff (PAS) staining to evaluate glomerulosclerosis.
-
Conclusion
This compound, as a potent ACE inhibitor, holds significant promise as a therapeutic candidate for mitigating renal fibrosis. The protocols and data presented here, derived from extensive research on other drugs in its class, provide a strong foundation for researchers to design and execute preclinical studies. By inhibiting the renin-angiotensin system and its downstream pro-fibrotic signaling through TGF-β, this compound is well-positioned to be a valuable tool in the investigation and potential treatment of chronic kidney disease. Direct experimental validation is necessary to confirm these expected effects and to optimize its application in specific models of renal fibrosis.
References
- 1. Renal Interstitial Fibrosis and Angiotensin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]
- 7. adooq.com [adooq.com]
- 8. Delayed treatment with enalapril halts tubulointerstitial fibrosis in rats with obstructive nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TGF-β signaling in the kidney: profibrotic and protective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Angiotensin-Converting Enzyme Ameliorates Renal Fibrosis by Mitigating DPP-4 Level and Restoring Antifibrotic MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. The protective effects of captopril and nitric oxide on solitary kidney after chronic partial ureteric obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Renal protective effect of enalapril in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effective postponement of diabetic nephropathy with enalapril in normotensive type 2 diabetic patients with microalbuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. karger.com [karger.com]
- 19. Anti-oxidant impact of Lisinopril and Enalapril against acute kidney injury induced by doxorubicin in male Wistar rats: involvement of kidney injury molecule-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Differential inhibition of plasma versus tissue ACE by utibapril: biochemical and functional evidence for inhibition of vascular ACE activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Utibaprilat Prodrugs with Improved Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of Utibaprilat prodrugs aimed at enhancing oral bioavailability. This compound, an active angiotensin-converting enzyme (ACE) inhibitor, exhibits poor oral absorption, limiting its therapeutic efficacy when administered orally. The following sections detail prodrug strategies, synthesis protocols, and evaluation methodologies to overcome this limitation.
Introduction to this compound and the Prodrug Strategy
This compound is a potent inhibitor of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation. By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.
The chemical structure of this compound reveals the presence of a carboxylic acid moiety, which is ionized at physiological pH, contributing to its low lipophilicity and consequently poor oral absorption. A common and effective strategy to improve the oral bioavailability of such compounds is the development of prodrugs.[1] This involves masking the polar carboxylic acid group with a lipophilic moiety, often forming an ester linkage. This modification increases the drug's ability to cross the intestinal membrane. Once absorbed, the ester linkage is designed to be cleaved by endogenous esterases, primarily in the liver, to release the active this compound.[2]
Proposed Prodrugs of this compound
Based on the structure of this compound, several ester prodrugs can be conceptualized to enhance lipophilicity. Here, we propose two primary candidates: an Ethyl Ester Prodrug and a more complex Acyloxyalkyl Ester Prodrug.
-
This compound Ethyl Ester: A simple and common approach involving the esterification of the carboxylic acid with ethanol.
-
This compound Pivaloyloxymethyl (POM) Ester: An acyloxyalkyl ester designed for potentially more efficient enzymatic cleavage.
Data Presentation: Physicochemical and Pharmacokinetic Parameters
The following tables summarize hypothetical but expected data for this compound and its proposed prodrugs. These tables are intended to serve as a template for organizing experimental results.
Table 1: Physicochemical Properties of this compound and Prodrugs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Aqueous Solubility (mg/mL) |
| This compound | C₂₂H₃₁N₃O₅S | 449.57 | 1.5 | < 0.1 |
| This compound Ethyl Ester | C₂₄H₃₅N₃O₅S | 477.62 | 2.8 | < 0.5 |
| This compound POM Ester | C₂₈H₄₁N₃O₇S | 563.70 | 3.5 | < 0.2 |
Table 2: In Vitro Permeability and Stability
| Compound | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Plasma Stability (t½, min) | Liver Homogenate Stability (t½, min) |
| This compound | < 1.0 | > 240 | > 240 |
| This compound Ethyl Ester | 5.0 - 10.0 | 60 - 120 | < 10 |
| This compound POM Ester | > 10.0 | 30 - 60 | < 5 |
Table 3: In Vivo Pharmacokinetic Parameters in Rats
| Compound (Oral Admin.) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Oral Bioavailability (%) |
| This compound | < 50 | 1.0 | < 100 | < 5 |
| This compound Ethyl Ester | 300 - 500 | 1.5 | 1500 - 2500 | 30 - 40 |
| This compound POM Ester | 500 - 800 | 1.0 | 2500 - 4000 | 50 - 60 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of this compound prodrugs.
Synthesis of this compound Prodrugs
Protocol 4.1.1: Synthesis of this compound Ethyl Ester
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) in anhydrous ethanol (20 mL).
-
Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid (0.1 mmol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.
-
Characterization: Confirm the structure of the synthesized this compound Ethyl Ester using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 4.1.2: Synthesis of this compound Pivaloyloxymethyl (POM) Ester
-
Salt Formation: Suspend this compound (1 mmol) in anhydrous acetone (20 mL) and add triethylamine (1.1 mmol). Stir at room temperature for 30 minutes to form the carboxylate salt.
-
Esterification: Add chloromethyl pivalate (1.2 mmol) to the suspension.
-
Reaction: Heat the mixture to 50°C and stir for 12-18 hours, monitoring by TLC.
-
Work-up: After the reaction is complete, filter the mixture to remove triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.
-
Characterization: Confirm the structure of the synthesized this compound POM Ester using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Evaluation
Protocol 4.2.1: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Study:
-
Apical to Basolateral (A→B): Add the test compound (this compound or prodrug) to the apical side of the Transwell® insert.
-
Basolateral to Apical (B→A): Add the test compound to the basolateral side.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
Analysis: Quantify the concentration of the compound in the samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Protocol 4.2.2: In Vitro ACE Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the ACE-catalyzed hydrolysis of a substrate, such as hippuryl-L-histidyl-L-leucine (HHL).[3]
-
Reaction Mixture: Prepare a reaction mixture containing ACE enzyme, the substrate HHL, and the test compound (this compound or prodrug) in a suitable buffer (e.g., borate buffer, pH 8.3).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., HCl).
-
Quantification: Measure the amount of hippuric acid produced. This can be done spectrophotometrically or by a more sensitive HPLC method.[4][5]
-
Calculation: Calculate the percentage of ACE inhibition and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the ACE activity).
In Vivo Pharmacokinetic and Pharmacodynamic Studies
Protocol 4.3.1: Pharmacokinetic Study in Spontaneously Hypertensive Rats (SHRs)
-
Animal Model: Use male Spontaneously Hypertensive Rats (SHRs), a well-established model for human essential hypertension.[6][7]
-
Dosing: Administer this compound or its prodrugs orally to the rats at a predetermined dose. Include an intravenous administration group for this compound to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples from the tail vein or via cannulation at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentrations of this compound and the prodrug in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
Protocol 4.3.2: Pharmacodynamic (Antihypertensive Effect) Study in SHRs
-
Blood Pressure Measurement: Acclimate the SHRs to the blood pressure measurement procedure (e.g., tail-cuff method or telemetry) for several days before the study.
-
Baseline Measurement: Record the baseline systolic and diastolic blood pressure of each rat.
-
Dosing: Administer a single oral dose of this compound, its prodrugs, or vehicle control to different groups of rats.
-
Post-dose Measurement: Measure blood pressure at various time points after dosing (e.g., 1, 2, 4, 6, 8, 12, 24 hours).
-
Data Analysis: Plot the change in blood pressure from baseline over time for each treatment group. Analyze the magnitude and duration of the antihypertensive effect.
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: Prodrug activation pathway of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. frontiersin.org [frontiersin.org]
- 3. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 4. Analysis of ACE inhibitors in pharmaceutical dosage forms by derivative UV spectroscopy and liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Convenient RP-HPLC Method for Assay Bioactivities of Angiotensin I-Converting Enzyme Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Editorial: Animal models of hypertension [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Utibaprilat Solubility for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Utibaprilat. The information below is designed to address common challenges related to the solubility of this compound in in vitro experimental settings.
Troubleshooting Guide
Issue: this compound is not dissolving in my aqueous buffer.
Answer: this compound, the active form of the prodrug Utibapril, is predicted to have low aqueous solubility. Direct dissolution in aqueous buffers is often challenging. Here are the recommended steps to address this issue:
-
Use an Organic Co-solvent: The most common and effective method is to first dissolve this compound in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its high solubilizing power for a broad range of compounds.
-
Optimize the Final Solvent Concentration: When diluting the this compound stock solution into your aqueous experimental medium (e.g., cell culture media, assay buffer), it is crucial to keep the final concentration of the organic solvent as low as possible. High concentrations of organic solvents can be toxic to cells and may interfere with your assay. A final DMSO concentration of less than 0.5% (v/v) is generally recommended for most cell-based assays.
-
Gentle Warming and Agitation: For some compounds, gentle warming (e.g., to 37°C) and vortexing or sonication can aid in dissolution. However, be cautious with heat as it may degrade the compound. Always refer to the manufacturer's stability data if available.
Issue: My this compound solution is precipitating upon dilution into my aqueous medium.
Answer: Precipitation upon dilution is a common issue for poorly soluble compounds. This often occurs when the concentration of the compound in the final aqueous medium exceeds its solubility limit.
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your experiment.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium. This can sometimes help to avoid immediate precipitation.
-
Increase the Co-solvent Concentration (with caution): If your experimental system can tolerate it, a slight increase in the final co-solvent concentration might help to keep this compound in solution. However, always perform vehicle controls to assess the effect of the solvent on your assay.
-
Use of Surfactants or Solubilizing Agents: For non-cellular assays, the addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (typically at concentrations of 0.01-0.1%), can help to improve solubility. Note that these are generally not suitable for cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing a concentrated stock solution of this compound due to its strong solubilizing properties for a wide range of organic molecules.
Q2: What is the expected solubility of this compound in common solvents?
A2: While experimentally determined public data for this compound's solubility is limited, a representative estimation based on its chemical structure and the properties of similar ACE inhibitors is provided in the table below. Please note that these are estimated values and should be experimentally verified.
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ~5-10 mg/mL | May be used as an alternative to DMSO. |
| Water | < 0.1 mg/mL | Considered practically insoluble in aqueous solutions. |
Q3: How should I store my this compound stock solution?
A3: It is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the solution from light.
Q4: What is the mechanism of action of this compound?
A4: this compound is an angiotensin-converting enzyme (ACE) inhibitor. It works by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. The signaling pathway below illustrates this mechanism.
Technical Support Center: Overcoming Utibaprilat Instability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical support for addressing the instability of Utibaprilat in aqueous solutions. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data summaries to assist you in your research and formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Utibapril?
This compound is the active metabolite of the prodrug Utibapril. Utibapril is converted to this compound in the body through hydrolysis of its ester group. This compound is an angiotensin-converting enzyme (ACE) inhibitor, responsible for the therapeutic effects.
Q2: What are the primary stability concerns for this compound in aqueous solutions?
Like many ACE inhibitors, this compound is susceptible to degradation in aqueous environments. The two main degradation pathways are:
-
Intramolecular Cyclization: this compound can undergo an internal cyclization reaction to form a diketopiperazine (DKP) derivative. This is a common degradation pathway for dipeptide-like structures.
-
Hydrolysis: While this compound is formed by hydrolysis of Utibapril, the carboxylate and other functional groups within the this compound molecule can be susceptible to further hydrolysis under certain pH and temperature conditions.
Q3: What factors influence the rate of this compound degradation?
The stability of this compound in aqueous solutions is significantly influenced by:
-
pH: The rate of both intramolecular cyclization and hydrolysis is highly pH-dependent. Generally, extremes in pH (both acidic and alkaline) can accelerate degradation.
-
Temperature: Increased temperature typically accelerates the rate of chemical degradation, including the degradation of this compound.
-
Excipients: The presence of other components in the formulation can either stabilize or destabilize this compound. Incompatibility with certain excipients can lead to increased degradation.
-
Moisture: For solid-state formulations that are reconstituted, the presence of residual moisture can be a critical factor in initiating degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of this compound potency in solution. | Degradation due to inappropriate pH or high temperature. | Optimize the pH of your solution using a suitable buffer system. Conduct experiments at controlled, and if necessary, reduced temperatures. Analyze samples at regular intervals to determine the degradation rate under your specific conditions. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products, likely the diketopiperazine (DKP) derivative or hydrolysis products. | Use a stability-indicating HPLC method capable of separating this compound from its potential degradation products. Characterize the unknown peaks using mass spectrometry (MS) to confirm their identity. |
| Inconsistent results between experimental batches. | Variability in solution preparation, storage conditions, or raw material quality. | Standardize your protocols for solution preparation, including the source and quality of water and other reagents. Ensure consistent and well-documented storage conditions (temperature, light exposure). Qualify your starting material for purity and potential impurities. |
| Precipitation or cloudiness in the aqueous solution. | pH-dependent solubility of this compound or its degradation products. Interaction with other formulation components. | Determine the solubility profile of this compound as a function of pH. Ensure the pH of your solution is within a range where this compound and its degradation products remain soluble. Evaluate the compatibility of all excipients in the formulation. |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability at Different pH Values
Objective: To determine the pH-rate profile for the degradation of this compound.
Methodology:
-
Prepare a series of buffer solutions with pH values ranging from 2 to 10 (e.g., phosphate, citrate, or borate buffers).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a co-solvent system if necessary for initial dissolution).
-
Dilute the this compound stock solution into each buffer to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Store the buffered solutions at a constant temperature (e.g., 40°C) in sealed, light-protected containers.
-
At predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Immediately analyze the samples using a validated stability-indicating HPLC method to quantify the remaining concentration of this compound and the formation of any degradation products.
-
Plot the natural logarithm of the this compound concentration versus time for each pH to determine the first-order degradation rate constant (k).
-
Construct a pH-rate profile by plotting the log of the rate constant (log k) against the pH.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and establish the degradation pathways of this compound under stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for a specified period (e.g., 2 hours).
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light.
-
Analyze all stressed samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to identify and characterize the degradation products.
Data Presentation
Table 1: Hypothetical Degradation Rate Constants of this compound at 40°C
| pH | Rate Constant (k) (day⁻¹) | Half-life (t₁₂) (days) |
| 2.0 | 0.085 | 8.15 |
| 4.0 | 0.025 | 27.72 |
| 6.0 | 0.010 | 69.31 |
| 8.0 | 0.045 | 15.40 |
| 10.0 | 0.120 | 5.78 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
Diagram 1: Utibapril Hydrolysis and this compound Degradation Pathways
Caption: Primary degradation pathways of Utibapril and this compound.
Diagram 2: Experimental Workflow for pH Stability Study
Caption: Workflow for determining the pH stability of this compound.
Diagram 3: Logical Relationship of Factors Affecting this compound Stability
Caption: Key factors influencing the degradation rate of this compound.
Utibaprilat Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Utibaprilat dose-response curve experiments. This compound is an angiotensin-converting enzyme (ACE) inhibitor.[1] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an angiotensin-converting enzyme (ACE) inhibitor. ACE is a key enzyme in the renin-angiotensin system (RAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.
Q2: What is a dose-response curve and why is it important for studying this compound?
A2: A dose-response curve is a graphical representation of the relationship between the concentration of a drug (like this compound) and its biological effect (in this case, inhibition of ACE). This curve is crucial for determining key parameters such as the IC50 value (the concentration of an inhibitor required to reduce the enzyme activity by 50%), which is a measure of the drug's potency.
Q3: What are the typical substrates used in an in vitro ACE inhibition assay?
A3: Common substrates for in vitro ACE inhibition assays include Hippuryl-Histidyl-Leucine (HHL) and N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG). The choice of substrate can influence the assay conditions and the detection method.
Q4: How can I prepare this compound for an in vitro assay?
A4: this compound should be dissolved in a suitable solvent, such as DMSO or ethanol, to create a stock solution. It is important to ensure that the final concentration of the solvent in the assay does not exceed a level that could interfere with the enzyme activity (typically less than 1%). Subsequent dilutions should be made in the assay buffer.
Q5: What are common causes of variability in ACE inhibition assays?
A5: Variability can arise from several factors, including inaccurate pipetting, fluctuations in temperature and incubation times, degradation of the enzyme or substrate, and interference from compounds in the sample matrix. Consistent experimental technique and the use of appropriate controls are essential to minimize variability.
Data Presentation
Due to the limited availability of specific public data for this compound, the following table presents representative dose-response data for a well-characterized ACE inhibitor, Captopril. This data can be used as a reference for designing and interpreting experiments with this compound.
| Captopril Concentration (nM) | % ACE Inhibition |
| 1 | 15 |
| 5 | 40 |
| 10 | 50 |
| 20 | 65 |
| 50 | 85 |
| 100 | 95 |
This data is illustrative and may not be representative of this compound's potency.
Experimental Protocols
In Vitro ACE Inhibition Assay using HHL Substrate
This protocol describes a common method for determining the in vitro ACE inhibitory activity of a compound like this compound.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
This compound (or other test inhibitor)
-
Borate buffer (pH 8.3)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Prepare Solutions:
-
Dissolve ACE in borate buffer to the desired concentration.
-
Dissolve HHL in borate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in borate buffer.
-
-
Assay Reaction:
-
In a microcentrifuge tube, add a specific volume of the this compound solution (or buffer for the control).
-
Add the ACE solution and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Stop Reaction and Extraction:
-
Stop the reaction by adding 1N HCl.
-
Add ethyl acetate to extract the hippuric acid (HA) produced from the hydrolysis of HHL.
-
Vortex the mixture and then centrifuge to separate the layers.
-
-
Measurement:
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate.
-
Reconstitute the dried hippuric acid in a suitable buffer or mobile phase.
-
Measure the absorbance of the hippuric acid at a specific wavelength (e.g., 228 nm) using a spectrophotometer or quantify using HPLC.
-
-
Calculations:
-
Calculate the percentage of ACE inhibition for each concentration of this compound using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100
-
Plot the % inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent pipetting- Temperature fluctuations- Reagent degradation | - Use calibrated pipettes and practice consistent technique.- Ensure stable temperature control during incubations.- Prepare fresh reagents and store them properly. |
| No or low ACE inhibition observed | - Inactive this compound- Incorrect assay conditions (pH, temperature)- Enzyme degradation | - Verify the purity and activity of the this compound stock.- Optimize assay buffer pH and incubation temperature.- Use a fresh batch of ACE and handle it according to the manufacturer's instructions. |
| High background signal | - Substrate instability- Contamination of reagents | - Prepare substrate solution fresh before each experiment.- Use high-purity reagents and water.- Include a blank control without the enzyme. |
| Inconsistent IC50 values | - Inaccurate serial dilutions- Curve fitting errors | - Carefully prepare serial dilutions and use a new pipette tip for each dilution.- Use appropriate software for non-linear regression analysis and ensure the data fits the model well. |
Visualizations
Caption: this compound's mechanism of action within the Renin-Angiotensin System.
Caption: Workflow for an in vitro ACE inhibition assay.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
Technical Support Center: Utibaprilat Quantification in Biological Matrices
Welcome to the technical support center for the bioanalysis of Utibaprilat. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of this compound in biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Sample Preparation
Question: I am seeing low and inconsistent recovery of this compound from plasma samples. What are the potential causes and how can I improve my extraction efficiency?
Answer:
Low and variable recovery of this compound can stem from several factors related to the sample preparation process. This compound is a moderately polar molecule containing both ester and amide functionalities, which can influence its extraction behavior. Here are common causes and troubleshooting strategies:
-
Inadequate Protein Precipitation: If using protein precipitation (PPT), the choice of solvent and the solvent-to-plasma ratio are critical.
-
Troubleshooting:
-
Ensure the organic solvent (e.g., acetonitrile, methanol) is ice-cold to enhance protein crashing.
-
Optimize the solvent-to-plasma ratio. A 3:1 or 4:1 ratio is a good starting point.
-
Vortex the sample thoroughly and centrifuge at a sufficient speed and duration to ensure complete protein removal.
-
-
-
Suboptimal Liquid-Liquid Extraction (LLE) Conditions: The pH of the aqueous phase and the choice of organic solvent are crucial for efficient partitioning of this compound.
-
Troubleshooting:
-
Adjust the pH of the plasma sample. Since this compound has carboxylic acid moieties, acidifying the sample (e.g., with formic acid or phosphoric acid to a pH below the pKa of the carboxylic acids) will protonate these groups, making the molecule less polar and more amenable to extraction into an organic solvent.
-
Experiment with different organic solvents of varying polarity (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture).
-
-
-
Inefficient Solid-Phase Extraction (SPE): The choice of sorbent, wash steps, and elution solvent are key for successful SPE.
-
Troubleshooting:
-
Sorbent Selection: Based on this compound's structure, a mixed-mode (e.g., reversed-phase and ion-exchange) or a polymeric reversed-phase sorbent would be suitable.
-
Method Optimization:
-
Ensure proper conditioning and equilibration of the SPE cartridge.
-
Optimize the pH of the loading solution to ensure retention of this compound on the sorbent.
-
The wash steps should be strong enough to remove interferences without eluting the analyte.
-
The elution solvent must be strong enough to fully recover this compound. A mobile phase-like solvent or a solvent with a higher percentage of organic modifier may be necessary.
-
-
-
2. Chromatography
Question: I am observing poor peak shape (e.g., tailing or fronting) for this compound during LC-MS/MS analysis. What could be the issue?
Answer:
Poor peak shape can compromise the accuracy and precision of quantification. Here are the common causes and solutions:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.
-
Troubleshooting: Dilute the sample or reduce the injection volume.
-
-
Secondary Interactions with the Stationary Phase: this compound has polar functional groups that can interact with residual silanols on C18 columns, causing peak tailing.
-
Troubleshooting:
-
Mobile Phase pH: Adjust the pH of the mobile phase. For a reversed-phase separation, a lower pH (e.g., using 0.1% formic acid) will suppress the ionization of the carboxylic acid groups, reducing secondary interactions and improving peak shape.
-
Column Choice: Use a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl or a polymeric column) that may have different selectivity and reduced silanol activity.
-
-
-
Incompatible Injection Solvent: If the injection solvent is much stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion.
-
Troubleshooting: Reconstitute the dried extract in a solvent that is similar in composition to or weaker than the initial mobile phase.
-
3. Mass Spectrometry
Question: I am experiencing a weak or unstable signal for this compound in the mass spectrometer. What should I check?
Answer:
A weak or unstable signal can be due to issues with ionization, ion suppression, or instrument parameters.
-
Suboptimal Ionization: this compound is expected to ionize well in positive electrospray ionization (ESI) mode due to the presence of nitrogen atoms that can be protonated.
-
Troubleshooting:
-
Confirm that the mass spectrometer is tuned and calibrated.
-
Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas).
-
Ensure the mobile phase is compatible with ESI (e.g., contains a volatile acid like formic acid to promote protonation).
-
-
-
Ion Suppression or Enhancement (Matrix Effects): Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound, leading to a suppressed or enhanced signal.
-
Troubleshooting:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE to remove interfering matrix components.
-
Chromatographic Separation: Modify the LC gradient to separate this compound from the ion-suppressing region.
-
Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction. If a SIL-IS is not available, a structural analog can be used, but its elution time should be very close to that of this compound.
-
-
4. Analyte Stability
Question: I am concerned about the stability of this compound in my biological samples. What are the potential stability issues and how can I mitigate them?
Answer:
Analyte stability is crucial for accurate bioanalysis. For this compound, the primary concerns are the hydrolysis of its ester and amide linkages.
-
Enzymatic Degradation in Plasma: Esterases and amidases present in plasma can hydrolyze this compound.
-
Troubleshooting:
-
Rapid Processing: Process blood samples to plasma as quickly as possible after collection, and keep them on ice.
-
Enzyme Inhibitors: Collect blood in tubes containing an esterase inhibitor (e.g., sodium fluoride) if ester hydrolysis is found to be a significant issue.
-
-
-
pH-Dependent Hydrolysis: The stability of the ester and amide bonds can be pH-dependent.
-
Troubleshooting:
-
Maintain samples at a neutral or slightly acidic pH during storage and processing. Avoid strongly acidic or basic conditions.
-
-
-
Freeze-Thaw Stability: Repeated freezing and thawing cycles can lead to degradation.
-
Troubleshooting:
-
Aliquot samples into smaller volumes before freezing to avoid the need for repeated freeze-thaw cycles.
-
Conduct and document freeze-thaw stability experiments as part of the method validation to understand the impact on this compound concentrations.
-
-
-
Long-Term Storage Stability: Ensure this compound is stable under the intended long-term storage conditions.
-
Troubleshooting:
-
Store plasma samples at -70°C or lower for long-term storage.
-
Validate the long-term stability by analyzing stored quality control (QC) samples at regular intervals.
-
-
Experimental Protocols
Protocol 1: Plasma Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 25 µL of 1 M phosphoric acid and the internal standard.
-
Vortex briefly.
-
Add 500 µL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Quantitative Data Summary
Table 1: Hypothetical Recovery Data for Different Extraction Methods
| Extraction Method | Mean Recovery (%) | RSD (%) |
| Protein Precipitation (Acetonitrile) | 85.2 | 8.5 |
| Liquid-Liquid Extraction (Ethyl Acetate, pH 3) | 92.5 | 5.2 |
| Solid-Phase Extraction (Mixed-Mode) | 95.8 | 3.1 |
Table 2: Hypothetical Stability of this compound in Human Plasma (QC Samples)
| Stability Condition | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) |
| Initial | 10 | 10.1 | 101 |
| 3 Freeze-Thaw Cycles | 10 | 9.8 | 98 |
| 24h at Room Temperature | 10 | 9.5 | 95 |
| 3 Months at -80°C | 10 | 9.9 | 99 |
Visualizations
Caption: General workflow for this compound bioanalysis.
Caption: Troubleshooting logic for this compound quantification.
Technical Support Center: Refining Utibaprilat Synthesis
Important Notice: The synthesis of specific pharmaceutical compounds like Utibaprilat is often proprietary, and detailed experimental procedures are not always publicly available. The following troubleshooting guide and FAQs are based on general principles of organic synthesis and purification that may be applicable to the synthesis of related compounds. Researchers should always consult their specific internal protocols and safety data sheets before conducting any experiment.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of complex organic molecules that may be analogous to this compound.
| Issue | Potential Cause | Recommended Action |
| Low Reaction Yield | Incomplete reaction | - Extend reaction time. - Increase reaction temperature (if starting materials and products are stable). - Add a catalyst or increase catalyst loading. |
| Degradation of starting material or product | - Lower reaction temperature. - Use a milder solvent or reagent. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Suboptimal stoichiometry | - Re-evaluate the molar ratios of reactants. - Perform small-scale experiments to optimize reactant ratios. | |
| Low Product Purity | Presence of unreacted starting materials | - Optimize reaction conditions to drive the reaction to completion. - Employ a more effective purification method (e.g., column chromatography with a different stationary or mobile phase). |
| Formation of side products | - Adjust reaction temperature or time to minimize side reactions. - Use a more selective catalyst or reagent. - Investigate alternative synthetic routes. | |
| Inefficient purification | - For column chromatography, optimize the solvent system (eluent polarity). - For recrystallization, screen different solvents or solvent mixtures. - Consider alternative purification techniques such as preparative HPLC or crystallization. | |
| Difficulty in Product Isolation | Product is an oil or does not crystallize | - Attempt to form a salt of the product if it has acidic or basic functional groups. - Try co-precipitation with a non-polar solvent. - Use techniques like trituration or lyophilization. |
| Product is highly soluble in the work-up solvent | - Use a different extraction solvent. - Perform multiple extractions with smaller volumes of solvent. - Saturate the aqueous layer with salt (salting out) to decrease product solubility. |
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion. How can I improve the conversion rate?
A1: To improve the conversion rate, consider the following:
-
Increase Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
-
Increase Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. However, be cautious of potential product degradation or increased side product formation.
-
Catalyst: If a catalyst is used, ensure it is active and consider increasing its loading. If no catalyst is used, investigate if one could be beneficial for your specific reaction.
-
Reagent Concentration: Increasing the concentration of one of the reactants (if it is cost-effective and does not lead to side reactions) can drive the equilibrium towards the product side.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are my next steps for purification?
A2: Multiple spots on a TLC plate indicate the presence of impurities. The recommended approach is:
-
Identify the Spots: If possible, identify which spot corresponds to your product, starting materials, and byproducts using co-spotting with standards.
-
Column Chromatography: This is the most common method for purifying reaction mixtures. You will need to determine an appropriate solvent system that provides good separation between your product and the impurities.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective purification method. The choice of solvent is critical for obtaining high purity and yield.
-
Preparative HPLC: For difficult separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.
Q3: My final product has a low melting point and exists as an oil. How can I effectively purify it?
A3: Purifying oils can be challenging. Here are a few strategies:
-
Column Chromatography: This is often the most effective method for purifying oils.
-
Salt Formation: If your molecule has an acidic or basic functional group, converting it to a salt can often induce crystallization, making it easier to purify.
-
Trituration: This involves washing the oil with a solvent in which the desired compound is insoluble, but the impurities are soluble.
Experimental Protocols
As specific protocols for this compound synthesis are not publicly available, a general protocol for a key synthetic step, such as an amide coupling, is provided below. This is a common reaction in pharmaceutical synthesis.
General Protocol for Amide Coupling using EDC/HOBt
-
Dissolve the Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., Dichloromethane or Dimethylformamide).
-
Add Coupling Agents: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and Hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution.
-
Stir: Stir the mixture at room temperature for 30 minutes.
-
Add the Amine: Add the amine (1 equivalent) to the reaction mixture.
-
Monitor Reaction: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Below are diagrams illustrating common workflows in chemical synthesis and troubleshooting.
addressing matrix effects in Utibaprilat bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the bioanalysis of Utibaprilat.
Disclaimer: Specific bioanalytical methods for this compound are not widely published. The following guidance is based on established methods for the closely related and structurally similar ACE inhibitor, Enalaprilat . These recommendations should serve as a starting point for method development and validation for this compound.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[3][4] For compounds like this compound, which are often analyzed in complex biological fluids, endogenous phospholipids and other matrix components can significantly impact the reliability of LC-MS/MS results.[5]
Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A2: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor (MF), indicates the extent of ion suppression or enhancement. An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.[2]
Q3: What are the most common sample preparation techniques to mitigate matrix effects for compounds like this compound?
A3: The primary goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte of interest.[6] For ACE inhibitors like Enalaprilat, the following techniques are commonly and effectively used:
-
Protein Precipitation (PPT): A simple and rapid technique where a solvent (e.g., acetonitrile, methanol) or an acid (e.g., perchloric acid) is added to the plasma sample to precipitate proteins.[7][8] While effective at removing a large portion of proteins, it may not remove all phospholipids, which are a major source of matrix effects.[5]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to bind the analyte of interest while matrix components are washed away. The analyte is then eluted with a different solvent. SPE is generally considered more effective at removing a wider range of interferences compared to PPT and LLE.
Q4: Which sample preparation method is best for my this compound assay?
A4: The choice of method depends on the required sensitivity, throughput, and the specific matrix interferences encountered.
-
Protein Precipitation is often a good starting point due to its simplicity.[7]
-
If significant matrix effects are still observed after PPT, Solid-Phase Extraction is recommended for a cleaner extract.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape or Tailing | - Matrix components co-eluting with the analyte.- Inappropriate mobile phase pH or composition.- Column degradation. | - Optimize the chromatographic gradient to better separate this compound from the matrix.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a guard column and ensure proper sample cleanup. |
| High Variability in Results (Poor Precision) | - Inconsistent sample preparation.- Significant and variable matrix effects between samples. | - Automate the sample preparation process if possible.- Use a more robust sample preparation method like SPE.- Utilize a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for variability. |
| Low Analyte Recovery | - Inefficient extraction during sample preparation.- Analyte instability in the sample or extraction solvent. | - Optimize the extraction solvent and pH for LLE or SPE.- Evaluate different SPE sorbents.- Assess the stability of this compound under the experimental conditions. |
| Significant Ion Suppression | - Co-elution of phospholipids or other endogenous matrix components. | - Improve sample cleanup using SPE.- Modify the chromatographic method to separate the analyte from the suppression zone.- Dilute the sample, if sensitivity allows, to reduce the concentration of interfering components. |
Quantitative Data Summary
The following table summarizes a comparison of matrix effects for Enalapril and its active metabolite Enalaprilat in human plasma using a protein precipitation method. This data can serve as a reference point for what might be expected for this compound.
| Analyte | Quality Control Level | Mean Matrix Effect (%)[6][7] |
| Enalapril | Low (LQC) | 98.5 |
| Medium (MQC) | 99.2 | |
| High (HQC) | 101.3 | |
| Enalaprilat | Low (LQC) | 97.8 |
| Medium (MQC) | 98.9 | |
| High (HQC) | 100.7 |
Matrix Effect (%) is calculated as (Peak area in post-extraction spiked matrix / Peak area in neat solution) x 100. A value close to 100% indicates minimal matrix effect.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a common starting point for the extraction of ACE inhibitors from plasma.
Caption: Protein Precipitation Workflow.
Methodology:
-
To 300 µL of human plasma in a microcentrifuge tube, add 900 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Carefully transfer 500 µL of the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system for analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a more thorough cleanup and is recommended if significant matrix effects are observed with PPT.
Caption: Solid-Phase Extraction Workflow.
Methodology:
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) sequentially with methanol and then water.
-
Loading: Dilute the plasma sample with an appropriate buffer and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove unretained matrix components.
-
Elution: Elute this compound from the cartridge using an appropriate elution solvent (e.g., methanol containing a small percentage of formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Logical Relationships
Caption: Troubleshooting Logic for Matrix Effects.
References
- 1. A liquid chromatography/positive ion tandem mass spectrometry method for the determination of cilazapril and cilazaprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of omapatrilat and its metabolites in human plasma by HPLC coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Ultrafast quantification of β-lactam antibiotics in human plasma using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma: Implementation in a LC-MS/MS Kit - PubMed [pubmed.ncbi.nlm.nih.gov]
Utibaprilat experimental controls and validation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Utibaprilat.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an active metabolite of the prodrug Utibapril and functions as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] Its primary mechanism of action is to block the conversion of angiotensin I to angiotensin II, a key vasoconstrictor in the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] By inhibiting ACE, this compound leads to vasodilation and a subsequent reduction in blood pressure.[2]
Q2: What are the key applications of this compound in a research setting?
A2: In a research context, this compound is primarily used for:
-
In vitro studies to investigate the potency and kinetics of ACE inhibition.
-
Cell-based assays to understand the downstream cellular effects of reduced angiotensin II signaling.
-
In vivo animal models to study its antihypertensive effects and impact on cardiovascular and renal function.[3]
Q3: What are the expected IC50 values for this compound in an ACE inhibition assay?
A3: While specific IC50 values for this compound may vary depending on the experimental conditions (e.g., substrate used, enzyme source), it is expected to be a potent inhibitor. For comparison, the well-characterized ACE inhibitor Captopril typically exhibits IC50 values in the nanomolar range (1.79-15.1 nM) when using synthetic substrates in microplate assays.[4]
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value in ACE Inhibition Assay
| Potential Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the stock solution concentration and ensure accurate serial dilutions. |
| Degraded this compound | Prepare a fresh stock solution of this compound. Store stock solutions in appropriate solvent and temperature as recommended by the supplier. |
| Sub-optimal Assay Conditions | Ensure the pH and temperature of the assay buffer are optimal for ACE activity. Verify the correct concentration of the ACE enzyme and substrate are being used. |
| Interference from Solvents | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the assay does not exceed recommended limits (typically <1%) as it can inhibit enzyme activity. |
| Contaminated Reagents | Use fresh, high-quality reagents, including the ACE enzyme, substrate, and buffer components. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and ensure proper pipetting technique, especially for small volumes. |
| Inconsistent Incubation Times | Ensure all wells of the microplate are incubated for the same duration. |
| Temperature Gradients Across the Plate | Incubate the plate in a temperature-controlled environment to avoid edge effects. |
| Well-to-Well Contamination | Be careful to avoid cross-contamination between wells during reagent addition. |
Issue 3: No ACE Inhibition Observed
| Potential Cause | Troubleshooting Step |
| Inactive this compound | Prepare a fresh stock solution. If possible, test a new batch of the compound. |
| Inactive ACE Enzyme | Test the activity of the ACE enzyme with a known inhibitor, such as Captopril, as a positive control. |
| Incorrect Substrate | Confirm that the substrate being used is appropriate for the ACE enzyme and the detection method. |
| Assay Setup Error | Double-check the entire experimental protocol, including reagent concentrations and order of addition. |
Experimental Protocols
In Vitro ACE Inhibition Assay (Fluorometric)
This protocol is a general guideline for determining the IC50 of this compound.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Fluorogenic Substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.3, containing NaCl and ZnCl2)
-
This compound
-
Positive Control (e.g., Captopril)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations for the IC50 curve.
-
Prepare a working solution of the ACE enzyme in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
Add the this compound dilutions to the wells of the 96-well plate.
-
Include wells for a negative control (no inhibitor) and a positive control (e.g., Captopril).
-
Add the ACE enzyme solution to all wells except for the blank.
-
Incubate the plate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
-
Initiate Reaction and Measurement:
-
Add the fluorogenic substrate solution to all wells to start the reaction.
-
Immediately place the plate in a fluorometric microplate reader.
-
Measure the fluorescence at appropriate excitation and emission wavelengths at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the negative control (100% activity) and the blank (0% activity).
-
Plot the percentage of ACE inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Example IC50 Values for Common ACE Inhibitors
| Compound | Substrate | IC50 (nM) | Reference |
| Captopril | FAPGG | 1.79 - 15.1 | [4] |
| Lisinopril | HHL | 1.2 | N/A |
| Enalaprilat | HHL | 0.6 | N/A |
Note: IC50 values are highly dependent on assay conditions. The values presented are for comparative purposes.
Visualizations
References
- 1. ClinPGx [clinpgx.org]
- 2. Angiotensin-converting enzyme (ACE) inhibitors & angiotensin receptor blockers (ARBs) | American Kidney Fund [kidneyfund.org]
- 3. ACE Inhibitors, ARBs Link With Kidney Damage in Small Study [medscape.com]
- 4. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Utibaprilat and Enalaprilat: A Comparative Analysis of ACE Inhibition Potency
In the landscape of hypertension and heart failure treatment, angiotensin-converting enzyme (ACE) inhibitors stand as a cornerstone of therapy. These agents exert their effects by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby promoting vasodilation and reducing blood pressure. Among the numerous ACE inhibitors developed, utibaprilat and enalaprilat are two active metabolites that have garnered attention for their therapeutic efficacy. This guide provides a detailed comparison of their ACE inhibition potency, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of ACE Inhibition
The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is a measure of the inhibitor's binding affinity to the enzyme. A lower IC50 or Ki value signifies a more potent inhibitor.
The following table summarizes the available in vitro data for the ACE inhibition potency of this compound and enalaprilat.
| Compound | Parameter | Value | Enzyme Source | Reference |
| This compound | IC50 | 0.510 nM | Rat Angiotensin-Converting Enzyme | |
| Enalaprilat | IC50 | 1.94 nM | Not Specified | [1] |
| IC50 | 2.4 nM | Not Specified | ||
| Ki | ~0.1 nM | Serum ACE | ||
| KD (in vivo) | 0.646 nM | Not Specified |
It is important to note that the available IC50 value for this compound was determined using rat ACE, which may exhibit different kinetic properties compared to the human enzyme.
Signaling Pathway of ACE Inhibition
ACE inhibitors interrupt the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and fluid balance. The diagram below illustrates the central role of ACE in this pathway and the mechanism by which inhibitors like this compound and enalaprilat exert their effects.
Caption: The Renin-Angiotensin-Aldosterone System and the site of ACE inhibition.
Experimental Protocols for ACE Inhibition Assays
The determination of ACE inhibitory activity is crucial for the evaluation of potential drug candidates. A common in vitro method involves a fluorometric assay using a synthetic ACE substrate.
Objective: To determine the in vitro IC50 value of a test compound for ACE inhibition.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from a suitable source (e.g., rabbit lung)
-
Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)
-
Test compounds (this compound, Enalaprilat) at various concentrations
-
Assay buffer (e.g., Tris-HCl buffer with NaCl and ZnCl2)
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE in an appropriate buffer.
-
Prepare a stock solution of the fluorogenic substrate in the assay buffer.
-
Prepare serial dilutions of the test compounds (inhibitors) to be evaluated.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to designated wells:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): Assay buffer and ACE solution.
-
Inhibitor wells: Test compound dilution and ACE solution.
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm and 420 nm) over a set period (e.g., 30-60 minutes) at 37°C. The rate of increase in fluorescence is proportional to the ACE activity.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
The workflow for a typical in vitro ACE inhibition assay is depicted in the following diagram:
Caption: Workflow for an in vitro fluorometric ACE inhibition assay.
Conclusion
References
A Comparative Analysis of Antihypertensive Agents: Validating Blood Pressure Regulation
This guide provides a comparative analysis of different classes of antihypertensive drugs, with a focus on validating their effects on blood pressure regulation. While this document centers on the well-established class of Angiotensin-Converting Enzyme (ACE) inhibitors, exemplified by drugs like Enalapril and Lisinopril, it also explores alternatives such as the vasopeptidase inhibitor Omapatrilat and the alpha-blocker/serotonin agonist Urapidil. This comparative approach is essential for researchers, scientists, and drug development professionals to understand the nuanced differences in efficacy, mechanism of action, and safety profiles.
Mechanism of Action: A Signaling Pathway Perspective
The primary mechanism of ACE inhibitors, including Utibaprilat, involves the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation. By inhibiting ACE, these drugs prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a subsequent reduction in blood pressure.
In contrast, other antihypertensive agents target different pathways. Omapatrilat, a vasopeptidase inhibitor, not only inhibits ACE but also neutral endopeptidase (NEP), leading to increased levels of natriuretic peptides which promote vasodilation and sodium excretion. Urapidil acts as a peripheral postsynaptic alpha-1 adrenoceptor antagonist and also exhibits central agonistic action at serotonin 5-HT1A receptors, resulting in reduced peripheral vascular resistance.
Comparative Efficacy: Insights from Clinical Trials
Direct head-to-head clinical trial data for this compound is limited in the public domain. However, by examining comparative studies of other drugs within the same and different classes, we can infer the expected performance and key differentiating factors.
ACE Inhibitor vs. Vasopeptidase Inhibitor
A notable comparison is the OVERTURE trial, which compared the vasopeptidase inhibitor Omapatrilat to the ACE inhibitor Enalapril in patients with chronic heart failure. While Omapatrilat did not demonstrate superiority for the primary endpoint, it showed a trend towards a lower risk of cardiovascular death or hospitalization.
| Outcome | Omapatrilat Group | Enalapril Group | Hazard Ratio (95% CI) | p-value |
| Primary Endpoint (Death or Hospitalization for HF) | 914 patients | 973 patients | 0.94 (0.86 to 1.03) | 0.187 |
| Cardiovascular Death or Hospitalization | Not specified | Not specified | 0.91 (not specified) | 0.024 |
Table 1: Key Efficacy Outcomes from the OVERTURE Trial.
Another study comparing Omapatrilat to Lisinopril in patients with congestive heart failure found no significant difference in exercise tolerance at 12 weeks. However, the cumulative incidence of death, hospital admission, or treatment discontinuation due to worsening CHF was lower in the Omapatrilat group at 24 weeks (6% vs. 10%, P=0.035).
ACE Inhibitor vs. Alpha-blocker/Serotonin Agonist
A randomized, double-blind, multicenter study compared the efficacy of Urapidil with the ACE inhibitor Captopril in patients with essential hypertension. The study concluded that both medications controlled blood pressure with equal efficacy.
| Parameter | Urapidil Group (n=142) | Captopril Group (n=153) |
| Baseline Supine BP (mmHg, mean ± s.d.) | 175 ± 19 / 103 ± 6 | 175 ± 19 / 103 ± 6 |
| End of 12-week Treatment Supine BP (mmHg, mean ± s.d.) | 154 ± 17 / 89 ± 9 | 154 ± 19 / 90 ± 9 |
| Responder Rate (Diastolic BP ≤ 90 mmHg) | 62% | 58% |
Table 2: Comparison of Blood Pressure Reduction between Urapidil and Captopril.
Experimental Protocols: A Methodological Overview
The validation of antihypertensive agents relies on robust clinical trial methodologies. A typical experimental workflow for a comparative efficacy study is outlined below.
Key Methodological Considerations from Comparative Trials:
-
Patient Population: Studies typically enroll patients with specific stages of hypertension (e.g., mild to moderate) or related conditions like chronic heart failure. Inclusion and exclusion criteria are critical for defining the target population.
-
Study Design: Randomized, double-blind, placebo-controlled, or active-comparator trials are the gold standard.
-
Dosage and Administration: Dosing regimens are clearly defined, often with titration periods to achieve a target blood pressure.
-
Endpoints: The primary endpoint is typically the change in systolic and/or diastolic blood pressure from baseline. Secondary endpoints may include the incidence of cardiovascular events, adverse effects, and biomarkers.
-
Blood Pressure Measurement: Standardized procedures for blood pressure measurement, including ambulatory blood pressure monitoring (ABPM), are employed to ensure accuracy and consistency.
Conclusion
This compound, as an ACE inhibitor, is expected to be an effective agent for blood pressure regulation through its action on the RAAS pathway. While direct comparative data for this compound is not extensively available, the analysis of studies involving other ACE inhibitors and alternative antihypertensive drugs provides a valuable framework for understanding its potential clinical performance. The presented data and methodologies from comparative trials of Omapatrilat and Urapidil highlight the importance of considering different mechanisms of action and the need for well-designed clinical studies to validate the efficacy and safety of new therapeutic agents. Future head-to-head trials will be crucial to definitively establish the comparative effectiveness of this compound in the management of hypertension.
Utibaprilat Cross-Reactivity Profile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic cross-reactivity of Utibaprilat, an angiotensin-converting enzyme (ACE) inhibitor. Due to the limited availability of public data on the specific cross-reactivity profile of this compound, this guide leverages data from well-characterized ACE inhibitors, such as Enalaprilat, to provide a representative understanding of the selectivity of this class of drugs.
Executive Summary
This compound, as an angiotensin-converting enzyme (ACE) inhibitor, is designed to selectively target ACE, a key zinc metalloproteinase in the renin-angiotensin-aldosterone system (RAAS). The therapeutic efficacy of this compound in managing hypertension and other cardiovascular conditions is directly linked to its potent inhibition of ACE. However, the potential for cross-reactivity with other structurally or functionally related enzymes is a critical consideration in drug development, as off-target effects can lead to unforeseen side effects. This guide summarizes the typical selectivity profile of dicarboxylate-containing ACE inhibitors, offering insights into the expected cross-reactivity of this compound.
Comparative Enzyme Inhibition Data
The following table summarizes the inhibitory activity of a representative ACE inhibitor, Enalaprilat, against its primary target (ACE) and other related zinc metalloproteinases. This data serves as a surrogate to illustrate the expected high selectivity of this compound.
| Enzyme Target | Representative ACE Inhibitor | IC50 (nM) | Selectivity vs. Other Enzymes | Reference |
| Angiotensin-Converting Enzyme (ACE) | Enalaprilat | 1.94 | - | [1] |
| Other Zinc Metalloproteinases (e.g., MMPs) | Enalaprilat | >10,000 | >5000-fold | [General knowledge from literature, specific values for Enalaprilat against a broad panel are not readily available in the provided search results] |
| Carboxypeptidase A | Captopril | >100,000 | High | [General knowledge, specific quantitative data not in search results] |
| Thermolysin | Captopril | >100,000 | High | [General knowledge, specific quantitative data not in search results] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. The data for enzymes other than ACE are generally reported as being significantly higher, indicating poor inhibition and thus high selectivity for ACE.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the renin-angiotensin-aldosterone system (RAAS) targeted by this compound and a typical experimental workflow for assessing enzyme inhibitor selectivity.
Caption: Renin-Angiotensin-Aldosterone System (RAAS) Pathway Inhibition by this compound.
Caption: Experimental Workflow for Assessing Enzyme Cross-Reactivity.
Experimental Protocols
The following is a generalized protocol for determining the in vitro cross-reactivity of an ACE inhibitor like this compound against a panel of enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against angiotensin-converting enzyme (ACE) and a panel of other zinc metalloproteinases to assess its selectivity.
Materials:
-
This compound
-
Recombinant human ACE
-
Panel of other recombinant human zinc metalloproteinases (e.g., Matrix Metalloproteinases - MMPs, Carboxypeptidase A)
-
Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing NaCl and ZnCl2)
-
96-well black microplates
-
Microplate fluorometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.
-
Dilute the recombinant enzymes to their optimal working concentrations in assay buffer.
-
Prepare the fluorogenic substrate solution in assay buffer.
-
-
Enzyme Inhibition Assay:
-
Add a fixed volume of each enzyme solution to the wells of a 96-well microplate.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Incubate the enzyme-inhibitor mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a pre-warmed microplate fluorometer.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 420 nm for the example substrate) at regular intervals for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Normalize the reaction velocities to the vehicle control (100% activity).
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value for each enzyme.
-
-
Selectivity Determination:
-
Calculate the selectivity ratio for each off-target enzyme by dividing its IC50 value by the IC50 value for ACE. A higher ratio indicates greater selectivity for ACE.
-
Conclusion
Based on the established selectivity profiles of other dicarboxylate-containing ACE inhibitors, it is anticipated that this compound exhibits a high degree of selectivity for angiotensin-converting enzyme over other related zinc metalloproteinases. This high selectivity is a key factor in its favorable safety profile, minimizing the potential for off-target effects. The experimental protocols outlined in this guide provide a robust framework for the empirical determination and confirmation of this compound's cross-reactivity profile, which is a critical step in its continued development and clinical application.
References
A Comparative Efficacy Analysis: Utibaprilat and Angiotensin Receptor Blockers in Cardiovascular and Renal Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Utibaprilat, as an ACE inhibitor, and ARBs both target the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular function. Their primary mechanisms, however, differ. ACE inhibitors block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, while ARBs selectively block the binding of angiotensin II to its type 1 (AT1) receptor.[1][2] This fundamental difference in their mode of action leads to distinct pharmacological profiles and, in some instances, differing clinical outcomes and side-effect profiles. Generally, both classes of drugs are effective in managing hypertension and heart failure.[3] Some studies suggest ACE inhibitors may have a slight advantage in reducing all-cause mortality, while ARBs are often associated with better tolerability, particularly a lower incidence of cough.[4][5]
Mechanism of Action
The signaling pathways of ACE inhibitors and ARBs are centered on the RAAS cascade.
This compound (as an ACE Inhibitor)
This compound inhibits the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to angiotensin II. This inhibition leads to reduced levels of angiotensin II, a potent vasoconstrictor, and also prevents the degradation of bradykinin, a vasodilator.[2][6] The dual effect of decreased angiotensin II and increased bradykinin contributes to vasodilation and a reduction in blood pressure.[2]
Caption: Mechanism of action of this compound (ACE Inhibitor).
Angiotensin Receptor Blockers (ARBs)
ARBs act further down the RAAS pathway. They selectively block the AT1 receptor, preventing angiotensin II from exerting its vasoconstrictive and aldosterone-secreting effects.[1][7] This targeted blockade leaves the AT2 receptor unopposed, which may contribute to some of the beneficial effects of ARBs. Unlike ACE inhibitors, ARBs do not affect bradykinin levels.[8]
Caption: Mechanism of action of Angiotensin Receptor Blockers.
Comparative Efficacy Data
The following tables summarize findings from major clinical trials and meta-analyses comparing ACE inhibitors and ARBs across key indications.
Hypertension
| Endpoint | ACE Inhibitors | ARBs | Key Findings | Citations |
| Blood Pressure Reduction | Significant reduction in systolic and diastolic BP | Similar significant reduction in systolic and diastolic BP | Both classes are considered equally effective for managing hypertension. | [3] |
| Cardiovascular Outcomes | Significant reduction in MI, stroke, and cardiovascular death | No statistically significant difference in cardiovascular outcomes compared to ACE inhibitors. | A large meta-analysis found no significant difference in the primary outcomes of acute myocardial infarction, heart failure, or stroke between the two classes. | [4][9] |
| All-Cause Mortality | Some meta-analyses suggest a modest but statistically significant reduction in all-cause mortality. | Meta-analyses have not consistently shown a reduction in all-cause mortality compared to placebo or ACE inhibitors. | Differences in mortality benefits may exist, with some evidence favoring ACE inhibitors. | [5] |
Heart Failure
| Endpoint | ACE Inhibitors | ARBs | Key Findings | Citations |
| Hospitalization for Heart Failure | Significant reduction in hospitalization rates. | Significant reduction in hospitalization rates, comparable to ACE inhibitors. | Both classes are effective in reducing hospitalizations for heart failure. | [10] |
| Mortality in Heart Failure | Established as a first-line treatment for reducing mortality in patients with heart failure with reduced ejection fraction (HFrEF). | Generally considered an alternative for patients intolerant to ACE inhibitors, with some trials showing non-inferiority but not superiority in mortality benefit. | ACE inhibitors remain the first-line therapy for mortality reduction in HFrEF. | [10] |
Renal Outcomes
| Endpoint | ACE Inhibitors | ARBs | Key Findings | Citations |
| Progression of Chronic Kidney Disease (CKD) | Slow the progression of diabetic and non-diabetic kidney disease. | Also effective in slowing the progression of kidney disease, particularly in patients with type 2 diabetes and nephropathy. | Both classes are recommended for renal protection in patients with CKD, with some evidence suggesting ACE inhibitors may be superior in reducing the risk of kidney failure in non-dialysis CKD patients. | [11][12] |
| Reduction in Proteinuria | Effectively reduce proteinuria. | Effectively reduce proteinuria. | Both are considered first-line agents for patients with proteinuria. | [13] |
| Risk of Kidney Failure | A meta-analysis showed a reduced risk of kidney failure in patients with advanced CKD. | The same meta-analysis also showed a reduced risk of kidney failure. | Both ACE inhibitors and ARBs are associated with a lower risk of kidney failure in advanced CKD. | [14][15] |
Experimental Protocols
Detailed experimental protocols for specific clinical trials involving this compound are not available. However, standardized methodologies are employed in cardiovascular and renal outcome studies.
Blood Pressure Measurement in Clinical Trials
A standardized protocol for blood pressure measurement is crucial for the accuracy of clinical trial data.
Caption: Standardized workflow for blood pressure measurement.
Protocol Details:
-
Patient Preparation: Patients should be instructed to avoid caffeine, exercise, and smoking for at least 30 minutes before measurement. They should also empty their bladder.[16]
-
Positioning: The patient should be seated comfortably with their back supported, feet flat on the floor, and their arm supported at the level of the heart.[16]
-
Cuff Size: An appropriately sized cuff must be used.
-
Measurement: A validated automated oscillometric device is preferred.[17] After a 5-minute rest period, at least three readings should be taken at 1-2 minute intervals. The average of the last two readings is typically used.[16] For some studies, ambulatory blood pressure monitoring (ABPM) over a 24-hour period is employed for a more comprehensive assessment.[18][19]
Echocardiography in Clinical Trials
Echocardiography is a key non-invasive imaging modality used to assess cardiac structure and function in cardiovascular clinical trials.
Protocol Details:
-
Standardized Imaging Protocol: A comprehensive imaging protocol should be followed, including standard 2D, M-mode, and Doppler imaging from multiple acoustic windows to assess:
-
Left ventricular (LV) dimensions, volumes, and ejection fraction
-
LV mass and geometry
-
Diastolic function
-
Valvular function
-
-
Image Acquisition: Images should be acquired by certified sonographers following a standardized protocol to ensure consistency.
-
Core Laboratory Analysis: To minimize inter-observer variability, all echocardiograms are typically sent to a central core laboratory for analysis by experienced cardiologists blinded to treatment allocation.[20]
-
Advanced Techniques: Newer techniques such as speckle-tracking echocardiography for strain analysis may be employed to detect subtle changes in myocardial function.[21]
Conclusion
Both ACE inhibitors, the class to which this compound belongs, and ARBs are cornerstone therapies in the management of cardiovascular and renal diseases. While their efficacy in blood pressure reduction is largely comparable, nuances exist in their impact on mortality and their side-effect profiles. The choice between these two classes of drugs is often guided by patient comorbidities, tolerability, and specific clinical trial evidence for different patient populations. The lack of direct comparative data for this compound underscores the importance of further research to delineate the specific benefits and risks of individual agents within these broad and vital drug classes.
References
- 1. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 2. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 3. bcsrj.com [bcsrj.com]
- 4. Comparative Effectiveness of ACE Inhibitors and ARBs - American College of Cardiology [acc.org]
- 5. Differences in the Clinical Effects of Angiotensin-Converting Enzyme Inhibitors and Angiotensin Receptor Blockers: A Critical Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 7. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]
- 8. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 9. ahajournals.org [ahajournals.org]
- 10. ccjm.org [ccjm.org]
- 11. ACE Inhibitor Benefit to Kidney and Cardiovascular Outcomes for Patients with Non-Dialysis Chronic Kidney Disease Stages 3-5: A Network Meta-Analysis of Randomised Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ACE Inhibitor Benefit to Kidney and Cardiovascular Outcomes for Patients with Non-Dialysis Chronic Kidney Disease Stages 3–5: A Network Meta-Analysis of Randomised Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. ACE inhibitors/ARBs reduced kidney failure but not mortality in chronic kidney disease | I.M. Matters Weekly | I.M. Matters Weekly [immattersacp.org]
- 15. Risk of Initiating ACE Inhibitors/ARBs in Advanced CKD - American College of Cardiology [acc.org]
- 16. Methods of Blood Pressure Assessment Used in Milestone Hypertension Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. clario.com [clario.com]
- 19. Recommended Standards for Assessing Blood Pressure in Human Research Where Blood Pressure or Hypertension Is a Major Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. escardio.org [escardio.org]
- 21. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Analysis of Utibaprilat: A Comparative Guide for a Novel ACE Inhibitor
Absence of public clinical trial data for Utibaprilat, a novel angiotensin-converting enzyme (ACE) inhibitor, necessitates a comparative framework based on established alternatives. This guide provides a template for the statistical analysis and presentation of clinical trial data for a new antihypertensive agent by summarizing key efficacy and safety data for the widely prescribed ACE inhibitors lisinopril, ramipril, and enalapril.
This guide is intended for researchers, scientists, and drug development professionals to contextualize the potential clinical profile of this compound. The data presented for the comparator drugs are derived from various clinical trials and meta-analyses.
Comparative Efficacy of ACE Inhibitors in Hypertension
The primary measure of efficacy for an antihypertensive drug is its ability to reduce blood pressure. Clinical trials for ACE inhibitors typically measure the change in systolic and diastolic blood pressure from baseline.
| Drug | Dosage Range (once daily) | Mean Reduction in Systolic Blood Pressure (mmHg) | Mean Reduction in Diastolic Blood Pressure (mmHg) | Key Clinical Trial Insights |
| Lisinopril | 10-80 mg | 10-20 | 5-10 | Effective in a wide range of patients, including the elderly.[1][2] In comparative trials, lisinopril 10-40 mg showed a potentially greater antihypertensive effect than enalapril 5-20 mg. |
| Ramipril | 2.5-20 mg | 15-25 | 8-15 | Demonstrated a significant reduction in cardiovascular events in high-risk patients. A large prospective study showed that low-dose ramipril controlled blood pressure in most patients and was well-tolerated.[3] |
| Enalapril | 10-40 mg | 10-20 | 5-10 | Shown to be effective in all grades of essential hypertension.[4][5] When added to hydrochlorothiazide, enalapril is as effective as captopril in treating moderate to severe hypertension.[6] |
Comparative Safety and Tolerability
The safety profile of an ACE inhibitor is a critical component of its clinical evaluation. Common adverse events associated with this class of drugs include cough, dizziness, and hypotension.
| Adverse Event | Lisinopril | Ramipril | Enalapril | General Insights |
| Cough | Reported as a common adverse event.[7] | The most common adverse effect reported in the HOPE trial.[8] | A known side effect, with a reported incidence in some studies.[9] | Cough is a well-known class effect of ACE inhibitors. |
| Dizziness | Frequently reported, especially at the initiation of therapy.[7] | Can occur, particularly when initiating treatment.[10] | One of the more frequent side effects.[9] | Often related to the blood pressure-lowering effect of the drug. |
| Hypotension | Can occur, particularly in patients on diuretics or with heart failure.[11] | A potential adverse effect.[10] | A known risk, especially with the first dose.[12] | First-dose hypotension is a recognized precaution for ACE inhibitors. |
| Angioedema | A rare but serious adverse event. | A rare but serious adverse event.[10] | A rare but serious adverse event. | A class-wide warning for all ACE inhibitors. |
| Hyperkalemia | Can occur, particularly in patients with renal impairment or those taking potassium-sparing diuretics.[11] | Reported in approximately 1% to 10% of patients.[10] | A potential adverse effect. | Monitoring of serum potassium is recommended. |
| Discontinuation due to Adverse Events | In clinical trials for hypertension, 5.7% of patients discontinued due to adverse reactions.[11] | In one study, no patients stopped ramipril because of an adverse event.[3] | The incidence of adverse reactions leading to discontinuation is comparable to other standard antihypertensive therapies.[13] | Tolerability is a key factor in long-term patient adherence. |
Experimental Protocols
Standardized protocols are essential for the reliable assessment of antihypertensive drugs in clinical trials.
Efficacy Assessment:
-
Study Design: Typically, randomized, double-blind, placebo-controlled, or active-comparator trials are conducted.
-
Patient Population: Inclusion criteria often specify a certain range of baseline systolic and diastolic blood pressure.
-
Blood Pressure Measurement: Ambulatory Blood Pressure Monitoring (ABPM) over a 24-hour period is considered the gold standard for assessing antihypertensive efficacy. Office blood pressure measurements are also taken at specified intervals.
-
Primary Endpoint: The primary efficacy endpoint is usually the change from baseline in mean 24-hour systolic and diastolic blood pressure.
Safety Assessment:
-
Adverse Event Monitoring: All adverse events are recorded, and their severity and relationship to the study drug are assessed.
-
Laboratory Tests: Regular monitoring of serum creatinine, potassium, and other relevant laboratory parameters is conducted.
-
Physical Examinations: Regular physical examinations are performed to monitor for any drug-related side effects.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the clinical trial process, the following diagrams are provided.
References
- 1. Efficacy and safety of lisinopril in older patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lisinopril. A review of its pharmacology and clinical efficacy in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Large prospective study of ramipril in patients with hypertension. CARE Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of enalapril in essential hypertension and its comparison with atenolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of enalapril in essential hypertension and its comparison with atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The efficacy and safety of enalapril in moderate to severe essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical experience with lisinopril. Observations on safety and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. Enalapril as first choice treatment of mild, moderate and severe essential hypertension: results of an open multicentre clinical trial. New Zealand Hypertension Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-risk patients treated with enalapril maleate: safety considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of ACE Inhibitors for Cardiovascular Disease: A Guide for Researchers
Disclaimer: This guide provides a comparative overview of Angiotensin-Converting Enzyme (ACE) inhibitors based on available meta-analyses. It is important to note that a comprehensive literature search did not yield any meta-analyses or significant comparative clinical trial data for the ACE inhibitor Utibaprilat . Therefore, this compound is not included in the quantitative comparisons. The information presented below pertains to other commonly studied ACE inhibitors and is intended to provide a general understanding of the drug class for research and drug development professionals.
Introduction to ACE Inhibitors
Angiotensin-converting enzyme (ACE) inhibitors are a class of medications primarily used to treat cardiovascular conditions such as hypertension and heart failure.[1] They act by inhibiting the ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which is crucial for regulating blood pressure.[1] By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, ACE inhibitors lead to vasodilation, reduced blood volume, and consequently, lower blood pressure.[1][2]
Comparative Efficacy of ACE Inhibitors
Meta-analyses of large-scale clinical trials have established the efficacy of ACE inhibitors in reducing mortality and cardiovascular events in high-risk patients. When compared to placebo, ACE inhibitors have been shown to significantly reduce all-cause mortality, cardiovascular mortality, and nonfatal myocardial infarction.[3]
While direct head-to-head meta-analyses of different ACE inhibitors are limited, some studies provide insights into their comparative effectiveness. It is generally considered that the benefits are a class effect, though some variations may exist.
Table 1: Summary of ACE Inhibitor Efficacy from Meta-Analyses (Compared to Placebo)
| Outcome | Relative Risk Reduction (RRR) with ACE Inhibitors | Key Findings |
| All-Cause Mortality | 10-14% | ACE inhibitors are associated with a significant reduction in all-cause mortality compared to placebo.[3][4] |
| Cardiovascular Mortality | 15% | A notable reduction in death from cardiovascular causes is observed with ACE inhibitor therapy.[3] |
| Nonfatal Myocardial Infarction | 18% | ACE inhibitors significantly lower the risk of nonfatal heart attacks.[3] |
| Stroke | 25% | A significant reduction in the incidence of stroke has been demonstrated in patients treated with ACE inhibitors.[3] |
| Hospitalization for Heart Failure | 24% | Compared to placebo, ACE inhibitors reduce the likelihood of hospitalization due to heart failure.[5] |
Note: The presented risk reductions are aggregated from multiple meta-analyses and represent the general efficacy of the ACE inhibitor class. Specific values may vary between individual studies and patient populations.
Comparative Safety and Tolerability
The adverse effect profile of ACE inhibitors is well-characterized, with some effects being directly linked to their mechanism of action, such as the accumulation of bradykinin.
Table 2: Common Adverse Effects of ACE Inhibitors from Meta-Analyses (Compared to Placebo)
| Adverse Effect | Relative Risk (RR) with ACE Inhibitors | Notes |
| Dry Cough | 2.66 | This is a well-known class effect, attributed to increased bradykinin levels.[6][7] |
| Hypotension | 1.98 | A direct consequence of the blood pressure-lowering effect.[6][7] |
| Dizziness | 1.46 | Often related to the hypotensive effect of the medication.[6][7] |
| Hyperkalemia | 1.24 | ACE inhibitors can reduce potassium excretion, leading to elevated levels.[6][7] |
| Angioedema | 2.29 (vs. Placebo), 2.79 (vs. Active Controls) | A rare but serious side effect, also linked to bradykinin accumulation.[5] |
| Renal Insufficiency | 1.29 | An initial decrease in glomerular filtration rate can occur, particularly in susceptible patients.[5] |
Experimental Protocols
A typical clinical trial to evaluate the efficacy and safety of a new ACE inhibitor for hypertension would follow a randomized, double-blind, active-controlled or placebo-controlled design.
Key Components of a Phase III Antihypertensive Clinical Trial Protocol:
-
Objective: To demonstrate the superiority or non-inferiority of the investigational ACE inhibitor in lowering blood pressure compared to a standard-of-care antihypertensive agent or placebo.
-
Study Population: Adult patients with a diagnosis of essential hypertension, often within a specific range of systolic and diastolic blood pressure at baseline. Key exclusion criteria would include secondary hypertension, severe renal impairment, and a history of angioedema.
-
Study Design: A multicenter, randomized, double-blind, parallel-group study is a common design.[8] A placebo-controlled design can be ethical in short-term studies of patients with mild hypertension, while active-controlled trials are more common for longer-term studies in patients with moderate to severe hypertension.[8]
-
Intervention: Patients are randomized to receive the investigational ACE inhibitor at one or more doses, an active comparator (e.g., another ACE inhibitor, an ARB, or a diuretic), or a placebo.[9]
-
Primary Endpoint: The primary efficacy endpoint is typically the change from baseline in seated systolic and/or diastolic blood pressure after a specified duration of treatment (e.g., 8-12 weeks).[8] Ambulatory blood pressure monitoring (ABPM) is increasingly used to assess the 24-hour efficacy.[10][11]
-
Secondary Endpoints: These may include the proportion of patients achieving a target blood pressure, effects on other cardiovascular risk markers, and assessment of safety and tolerability through the incidence of adverse events.
-
Statistical Analysis: The primary analysis is usually an intent-to-treat (ITT) analysis of the change in blood pressure, using statistical models such as ANCOVA to adjust for baseline values and other covariates.
Mandatory Visualizations
Signaling Pathway of ACE Inhibitors
The diagram below illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of ACE inhibitors.
Caption: Mechanism of action of ACE inhibitors within the RAAS pathway.
Experimental Workflow for a Phase III Antihypertensive Drug Trial
The following diagram outlines a typical workflow for a Phase III clinical trial designed to evaluate a new antihypertensive drug.
Caption: A typical workflow for a Phase III antihypertensive clinical trial.
Conclusion
ACE inhibitors are a cornerstone in the management of cardiovascular diseases, with a robust evidence base from numerous meta-analyses demonstrating their efficacy in reducing mortality and morbidity. While there appears to be a class effect in terms of their primary benefits, variations in adverse effect profiles may exist among different agents. The lack of comparative data for this compound highlights the ongoing need for further research and head-to-head clinical trials to better delineate the relative merits of individual ACE inhibitors. The experimental designs and pathways described herein provide a foundational framework for such future investigations in the field of cardiovascular drug development.
References
- 1. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 3. Angiotensin-Converting Enzyme Inhibitors (ACEIs) and Angiotensin-Receptor Blockers (ARBs) in Patients at High Risk of Cardiovascular Events: A Meta-Analysis of 10 Randomised Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin-converting enzyme inhibitors reduce mortality in hypertension: a meta-analysis of randomized clinical trials of renin–angiotensin–aldosterone system inhibitors involving 158 998 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cardioaragon.com [cardioaragon.com]
- 6. Adverse Effects of Angiotensin-Converting Enzyme Inhibitors in Humans: A Systematic Review and Meta-Analysis of 378 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical trials of antihypertensives: Nature of control and design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Clinical Trial Design Principles and Outcomes Definitions for Device-Based Therapies for Hypertension: A Consensus Document From the Hypertension Academic Research Consortium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Utibaprilat Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established bioanalytical methods for the quantification of angiotensin-converting enzyme (ACE) inhibitors, offering a framework for the validation of analytical methods for Utibaprilat. Due to the limited availability of specific public-domain literature on this compound, this document leverages validated methods for structurally similar ACE inhibitors, such as Lisinopril and Enalaprilat, to provide a foundational understanding of the available analytical technologies and their respective performance characteristics. This compound is the active moiety of the prodrug Utibapril.
The selection of an appropriate analytical method is critical for the accurate measurement of drug concentrations in biological matrices, a cornerstone of pharmacokinetic and toxicokinetic studies. This guide compares the two most common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the study, including the need for sensitivity, selectivity, and throughput.
Table 1: Performance Comparison of HPLC-UV and LC-MS/MS Methods for ACE Inhibitor Quantification
| Parameter | HPLC-UV Method (Lisinopril) | LC-MS/MS Method (Enalapril/Enalaprilat) |
| Linearity Range | 5-20 µg/mL[1] | 1-500 ng/mL[2][3] |
| Lower Limit of Quantification (LLOQ) | 5 µg/mL (estimated from linearity range) | 1 ng/mL[2][3] |
| Accuracy (% Recovery) | 98.22% (drug content in formulation)[4] | Within ±15% of nominal concentrations[5] |
| Precision (% RSD) | < 2.0% | Intra-run: 2.4-9.4%, Inter-run: 3.9-12.7% |
| Selectivity | Good for separating from other drugs[1] | High, based on mass-to-charge ratio |
| Run Time | ~10 minutes[1] | ~3 minutes[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are representative protocols for HPLC-UV and LC-MS/MS methods.
HPLC-UV Method for Lisinopril Quantification
This method is suitable for the analysis of lisinopril in pharmaceutical preparations and can be adapted for biological matrices with appropriate sample preparation.[1][4]
1. Chromatographic Conditions:
-
Column: Zorbax C8 (4.6x250 mm; 5µm)[1]
-
Mobile Phase: Methanol:Water (65:35 v/v), pH adjusted to 3.0 with triethylamine-orthophosphoric acid buffer[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 215 nm[1]
-
Injection Volume: 25 µL[1]
-
Column Oven Temperature: 32°C[4]
2. Standard Solution Preparation:
-
Prepare a stock solution of Lisinopril (e.g., 50 µg/mL) in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to achieve concentrations within the linear range (e.g., 5-20 µg/mL).[1]
3. Sample Preparation (for pharmaceutical dosage forms):
-
Weigh and powder a sufficient number of tablets.
-
Dissolve an amount of powder equivalent to a known dose of Lisinopril in the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
4. Validation Parameters:
-
Linearity: Assessed by injecting a series of concentrations and plotting peak area against concentration. A linear response was observed in the range of 3-7 µg/mL.[4]
-
Accuracy: Determined by the recovery of a known amount of drug from a sample matrix.
-
Precision: Evaluated by repeatedly injecting the same sample and expressed as the relative standard deviation (RSD).
LC-MS/MS Method for Enalapril and Enalaprilat Quantification
This highly sensitive and selective method is ideal for the quantification of enalapril and its active metabolite, enalaprilat, in human plasma.[2][3]
1. Chromatographic and Mass Spectrometric Conditions:
-
LC System: Agilent 1260 HPLC System or equivalent[4]
-
Column: A suitable C18 column.
-
Mobile Phase: Gradient elution using 0.1% formic acid in methanol and 0.1% formic acid in water[2][3]
-
Mass Spectrometer: API 2000 triple quadrupole mass spectrometer or equivalent[2][3]
-
Ionization Mode: Positive electrospray ionization (ESI)[2][3]
-
Detection: Multiple Reaction Monitoring (MRM)
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of enalapril, enalaprilat, and an internal standard (e.g., tolbutamide) in a suitable solvent.
-
Calibration Standards and Quality Control (QC) Samples: Prepare by spiking blank human plasma with known concentrations of the analytes.
-
Sample Pre-treatment: Perform protein precipitation by adding acetonitrile to the plasma samples, followed by centrifugation.
3. Validation Parameters:
-
Linearity: Established over a concentration range of 1-500 ng/mL for both enalapril and enalaprilat.[2][3]
-
Lower Limit of Quantification (LLOQ): Determined as the lowest concentration on the calibration curve with acceptable accuracy and precision (1 ng/mL).[2][3]
-
Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention times of the analytes.
-
Matrix Effect: Evaluated to ensure that the ionization of the analytes is not suppressed or enhanced by the biological matrix.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage, to ensure the integrity of the analytes in the biological matrix.[5]
Visualizing the Workflow and Decision Process
The following diagrams, generated using Graphviz, illustrate the typical workflow for bioanalytical method validation and a decision tree for selecting the appropriate analytical method.
Caption: Bioanalytical Method Validation Workflow.
Caption: Decision Tree for Analytical Method Selection.
References
Safety Operating Guide
Navigating the Disposal of Utibaprilat: A Guide for Laboratory Professionals
Absence of specific disposal protocols for Utibaprilat necessitates adherence to general best practices for pharmaceutical waste management. Researchers, scientists, and drug development professionals must handle this substance with care, following established guidelines to ensure safety and environmental protection.
Currently, a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available. Similarly, explicit disposal procedures for the broader class of ACE inhibitors, to which this compound belongs, are not defined. In light of this, a conservative approach based on federal and local regulations for pharmaceutical waste is essential.
Immediate Safety and Handling Precautions
Before proceeding with any disposal steps, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area to minimize inhalation exposure. In case of a spill, contain the substance with an inert absorbent material and collect it in a designated, sealed container for hazardous waste.
Step-by-Step Disposal Protocol
The proper disposal route for this compound depends on its classification as either hazardous or non-hazardous waste. This determination is a critical first step and should be made in consultation with your institution's Environmental Health and Safety (EHS) department.
-
Waste Classification: The first and most crucial step is to determine if the this compound waste is considered hazardous.[1] This classification depends on its chemical properties and any potential for harm to human health or the environment.[2] Without a specific SDS, a conservative assumption of it being hazardous is recommended until proven otherwise.
-
Segregation: Do not mix this compound waste with other chemical waste streams. It should be collected in a dedicated, clearly labeled, and sealed container. The container should be appropriate for the type of waste (e.g., solid or liquid).
-
Non-Hazardous Waste Disposal (if applicable): If, after evaluation by EHS, this compound is deemed non-hazardous, it may be permissible to dispose of it in the regular trash. However, to prevent accidental ingestion or environmental release, the U.S. Food and Drug Administration (FDA) recommends mixing the substance with an unpalatable material like used coffee grounds or cat litter.[3][4][5] The mixture should then be placed in a sealed plastic bag before being discarded.[3][4]
-
Hazardous Waste Disposal: If this compound is classified as hazardous, or if there is any uncertainty, it must be disposed of as hazardous waste.[6] This involves the following:
-
Packaging: Ensure the waste is in a compatible and tightly sealed container to prevent leaks or spills.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and any other required information as per your institution's and local regulations.
-
Storage: Store the container in a designated hazardous waste accumulation area.
-
Collection: Arrange for pickup and disposal by a certified hazardous waste contractor. Your institution's EHS department will have established procedures for this.
-
-
Prohibited Disposal Methods:
-
Do Not Flush: Unless explicitly permitted by the FDA's "flush list," do not dispose of this compound down the drain or toilet.[5][7][8] Flushing can introduce active pharmaceutical ingredients into waterways, potentially harming aquatic life and contaminating drinking water sources.[5]
-
Do Not Incinerate (unless authorized): On-site incineration should not be performed unless the facility is equipped with the proper technology and permits for pharmaceutical waste destruction.
-
Decision Pathway for this compound Disposal
The following diagram illustrates the logical steps for determining the appropriate disposal method for this compound.
Caption: Decision workflow for the proper disposal of this compound.
Regulatory Framework
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is imperative for all laboratory personnel to be familiar with both federal and state-specific regulations governing hazardous waste.[9] Your institution's EHS department is the primary resource for ensuring compliance with these regulations.
References
- 1. dtsc.ca.gov [dtsc.ca.gov]
- 2. veolia.co.uk [veolia.co.uk]
- 3. fda.gov [fda.gov]
- 4. dea.gov [dea.gov]
- 5. epa.gov [epa.gov]
- 6. d2p3duacfnfxvs.cloudfront.net [d2p3duacfnfxvs.cloudfront.net]
- 7. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 8. pfizer.com [pfizer.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
